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Core Science & Biosynthesis

Foundational

Technical Guide: Metabolic Pathway of Ivabradine N-Oxide Formation

The following technical guide details the metabolic pathway of Ivabradine, specifically focusing on the mechanistic divergence between the major N-dealkylation pathway and the formation of Ivabradine N-oxide . Content Ty...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway of Ivabradine, specifically focusing on the mechanistic divergence between the major N-dealkylation pathway and the formation of Ivabradine N-oxide .

Content Type: Technical Whitepaper | Subject: Pharmacokinetics & Enzymology[]

Executive Summary

Ivabradine (Corlanor/Procoralan) is a selective


 current inhibitor used in the management of stable angina and heart failure.[2][3][4] While the clinical pharmacokinetics of Ivabradine are dominated by CYP3A4-mediated N-demethylation  (generating the active metabolite S-18982), the formation of Ivabradine N-oxide  represents a critical, often overlooked metabolic niche.[]

This guide elucidates the N-oxide pathway, distinguishing it from the primary catabolic route. It provides a mechanistic breakdown of the tertiary amine oxidation, the likely enzymatic drivers (FMO vs. CYP), and a self-validating experimental workflow for researchers to isolate and quantify this specific metabolite.

Part 1: The Molecular Landscape

To understand the formation of the N-oxide, one must first analyze the substrate's chemical susceptibility.

Structural Susceptibility

Ivabradine contains a tertiary amine within its propyl linker chain, connecting the dimethoxybenzazepinone ring and the dimethoxybenzocyclobutane ring.

  • The Pivot Point: This tertiary nitrogen is the site of metabolic divergence.

  • Pathway A (Major):

    
    -carbon hydroxylation leads to C-N bond cleavage (N-dealkylation).[]
    
  • Pathway B (Minor/Specific): Direct oxygenation of the nitrogen lone pair leads to the N-oxide.

Mechanistic Divergence

The formation of the N-oxide is mechanistically distinct from the oxidative dealkylation typically driven by P450s.

FeatureN-Dealkylation (Major Metabolite S-18982)N-Oxidation (Ivabradine N-oxide)
Primary Enzyme CYP3A4 (Cytochrome P450)FMO (Flavin-containing Monooxygenase) / CYP
Mechanism H-atom abstraction from

-carbon

Carbinolamine intermediate

Cleavage.[]
Direct nucleophilic attack of Nitrogen lone pair on enzyme-bound hydroperoxide.[]
Mass Shift -14 Da (Loss of

)
+16 Da (Addition of Oxygen)
Product Type Secondary Amine (Active)Tertiary Amine Oxide (Generally Inactive/Polar)

Part 2: Enzymology & Signaling Pathway

While CYP3A4 is the confirmed dominant enzyme for Ivabradine clearance (accounting for ~80% of metabolism), the N-oxidation of tertiary amines is a classic reaction catalyzed by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver, though CYP isoforms can occasionally catalyze this reaction if the geometry permits.

The Metabolic Tree (Visualization)

The following diagram illustrates the competitive kinetics between the CYP3A4-driven bioactivation/clearance and the N-oxide formation pathway.

IvabradineMetabolism Parent Ivabradine (Parent Drug) CYP3A4 Enzyme: CYP3A4 (Hepatic/Intestinal) Parent->CYP3A4 Major Route (80%) FMO Enzyme: FMO3 / CYP (Direct N-Oxygenation) Parent->FMO Minor Route Intermediate Carbinolamine Intermediate CYP3A4->Intermediate alpha-C Hydroxylation NOxide Ivabradine N-Oxide (Polar Metabolite) FMO->NOxide Nucleophilic Attack (+16 Da) S18982 S-18982 (N-desmethyl ivabradine) ACTIVE METABOLITE Intermediate->S18982 C-N Bond Cleavage Formaldehyde Formaldehyde Intermediate->Formaldehyde

Figure 1: Divergent metabolic pathways of Ivabradine showing the competition between N-dealkylation (CYP3A4) and N-oxidation.[]

Part 3: Experimental Validation (The "How-To")

To scientifically validate the formation of Ivabradine N-oxide and distinguish the enzymatic source (CYP vs. FMO), the following Self-Validating Protocol is recommended. This protocol uses specific chemical inhibition and thermal inactivation to prove causality.

Reagents & Setup
  • System: Human Liver Microsomes (HLM) or Recombinant Enzymes (rCYP3A4, rFMO3).

  • Cofactor: NADPH-regenerating system (Required for both CYP and FMO).[]

  • Inhibitors:

    • Ketoconazole (1 µM): Potent CYP3A4 inhibitor.[5]

    • Methimazole (100 µM): Competitive FMO substrate/inhibitor.

  • Thermal Condition: FMOs are heat-labile; CYPs are heat-stable.[]

Step-by-Step Protocol
Step 1: Thermal Inactivation (The FMO Check)

FMO enzymes lose activity rapidly at 50°C, while CYP enzymes remain relatively stable.

  • Aliquot HLM into two sets: Set A (Control) and Set B (Heat-Treated) .[]

  • Pre-incubate Set B at 50°C for 90 seconds (precisely) in the absence of NADPH.

  • Cool Set B immediately on ice to match Set A temperature (37°C).

  • Logic: If Ivabradine N-oxide formation is abolished in Set B but N-demethylation (S-18982) persists, the pathway is FMO-mediated.[]

Step 2: Chemical Inhibition Incubation
  • Prepare reaction mixture: 10 µM Ivabradine in 100 mM phosphate buffer (pH 7.4).

  • Add Inhibitors to separate vials:

    • Vial 1: Control (Vehicle).

    • Vial 2: + Ketoconazole (CYP3A4 block).

    • Vial 3: + Methimazole (FMO block).

  • Initiate reaction with NADPH (1 mM final).

  • Incubate at 37°C for 30 minutes.

  • Terminate with ice-cold Acetonitrile (containing Internal Standard).

Step 3: Data Interpretation Matrix

Use this table to interpret your results:

ObservationConclusion regarding N-Oxide
Inhibited by Ketoconazole Pathway is CYP-mediated (likely CYP3A4 N-oxidation).[]
Inhibited by Methimazole Pathway is FMO-mediated .[]
Abolished by Heat (50°C) Pathway is FMO-mediated (High Confidence).[]
Unaffected by Ketoconazole Confirms non-CYP3A4 route (supports FMO).

Part 4: Analytical Strategy (LC-MS/MS)

Accurate detection requires separating the N-oxide from the parent and the N-desmethyl metabolite.[] Note that N-oxides can thermally degrade back to the parent drug in the ion source if temperatures are too high; use "soft" ionization parameters.

Mass Spectrometry Transitions
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Note
Ivabradine 469.3177.1262.2Parent
S-18982 (N-desmethyl) 455.3262.2177.1-14 Da shift
Ivabradine N-Oxide 485.3 177.1 278.2 +16 Da shift
Chromatographic Separation[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Elution: Gradient. N-oxides are generally more polar than the parent tertiary amine and will elute earlier (shorter Retention Time) on a C18 column.[]

References

  • Metabolism of Ivabradine (General)

    • Title: Ivabradine: A Review of its Use in Chronic Heart Failure.[2][3]

    • Source: Drugs (Springer).
    • Link:[Link]

  • Mechanistic Distinction (N-dealkylation vs N-oxidation)

    • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs.[][6][7]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • Analytical Methods (LC-MS/MS)

    • Title: Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[8][9]

    • Source: Journal of Chrom
    • Link:[Link]

  • Ivabradine Impurities & Degradants

    • Title: Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design
    • Source: PMC (NIH).
    • Link:[Link]

Sources

Exploratory

Technical Guide: Identification of Ivabradine Oxidative Degradation Products via LC-HRMS/MS

Abstract This technical guide details the structural elucidation of oxidative degradation products (DPs) of Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural elucidation of oxidative degradation products (DPs) of Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. Designed for analytical scientists and formulation chemists, this document moves beyond standard pharmacopeial lists to explore the mechanistic identification of impurities generated under oxidative stress. We utilize Liquid Chromatography coupled with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS/MS) to map degradation pathways, focusing on N-oxidation, N-dealkylation, and radical-mediated skeletal cleavage.

Theoretical Framework: Oxidative Susceptibility

Ivabradine (


) contains three distinct structural motifs susceptible to oxidative attack:
  • The Benzazepinone Ring: A bicyclic system containing a secondary amide (lactam).

  • The Tertiary Amine Linker: The central nitrogen atom is the most nucleophilic site, highly prone to N-oxide formation via reactive oxygen species (ROS).

  • The Dimethoxy-bicyclo moiety: Electron-rich aromatic rings susceptible to electrophilic aromatic substitution or radical hydroxylation.

Understanding these "soft spots" allows us to predict mass shifts before experimental data is even acquired. For instance, a classic N-oxidation will yield a


 Da shift, while radical-induced dealkylation often results in significant mass loss corresponding to the cleaved alkyl chain.

Experimental Protocol: Oxidative Stress & Sample Preparation

Objective: To generate degradation products at levels sufficient for MS/MS characterization (target: 10-20% degradation) without inducing secondary artifacts (complete mineralization).

Reagents & Standards
  • API: Ivabradine Hydrochloride (>99.5% purity).

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% w/w (ACS Grade).
    
  • Quenching Agent: Sodium Metabisulfite (

    
    ).
    
  • Solvent: Acetonitrile/Water (50:50 v/v).

Stress Procedure (Step-by-Step)
  • Stock Preparation: Dissolve Ivabradine HCl in solvent to achieve a concentration of 1.0 mg/mL.

  • Oxidative Challenge:

    • Transfer 5.0 mL of stock to a volumetric flask.

    • Add 1.0 mL of 30%

      
       (Final concentration ~5%).
      
    • Note: Unlike hydrolytic stress, oxidative stress is often performed at ambient temperature first. If <5% degradation is observed after 6 hours, elevate to 60°C.

  • Incubation: Store in the dark (to prevent photo-assisted oxidation) for 4–24 hours.

  • Quenching (Critical): Prior to injection, add stoichiometric excess of Sodium Metabisulfite to neutralize residual peroxide.

    • Why? Injecting active peroxide onto a C18 column can oxidize the stationary phase or cause on-column degradation, leading to ghost peaks.

  • Dilution: Dilute to 100 µg/mL with mobile phase A/B (initial ratio) for LC-MS injection.

Analytical Strategy: LC-HRMS/MS Methodology

To separate isobaric impurities and obtain accurate mass data (<5 ppm error), the following High-Resolution MS method is required.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Kinetex or Kromasil),

mm, 1.7 µm
Sub-2 µm particles provide peak capacity for structurally similar isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]5)Low pH suppresses silanol activity; Ammonium ions assist in protonation (

).
Mobile Phase B AcetonitrileAprotic solvent suitable for MS.
Gradient 5% B to 90% B over 15 minsSlow ramp required to separate the N-oxide from the parent peak.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) efficiency.
Mass Spectrometry Parameters (Q-TOF)
  • Ionization: ESI Positive Mode (

    
    ).[3][4]
    
  • Source Temp: 350°C (Ensures desolvation).

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 50–1000.

  • Collision Energy (CE): Ramp 20–40 eV. (Low energy preserves molecular ion; high energy reveals structural fragments).

Characterization of Oxidative Degradation Products

Based on forced degradation studies and literature consensus, three primary oxidative pathways are observed.

DP-1: Ivabradine N-Oxide (The Major Degradant)
  • Mechanism: Direct nucleophilic attack of the tertiary amine nitrogen on the peroxide oxygen.

  • Retention Time: Elutes earlier than Ivabradine (more polar due to

    
     dipole).
    
  • MS Data:

    • Parent: m/z 469.2699 (

      
      )
      
    • DP-1: m/z 485.2648 (

      
       Da).
      
    • Formula:

      
      .
      
  • MS/MS Confirmation: Fragmentation shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical), reverting to the Ivabradine signature fragments.

DP-2: N-Dealkylated Product (Benzazepinone Fragment)
  • Mechanism: Radical abstraction of an

    
    -proton next to the amine, followed by hydrolysis of the resulting iminium ion.
    
  • MS Data:

    • Observed Mass: m/z ~260-280 range (depending on exact cleavage point).

    • Key Fragment: The benzazepinone ring remains intact, but the dimethoxy-bicyclo tail is lost.

DP-3: Lactam/Ring Oxidation
  • Mechanism: Oxidation of the methylene group adjacent to the amide nitrogen in the benzazepinone ring.

  • MS Data:

    • Shift:

      
       Da (Conversion of 
      
      
      
      to
      
      
      ) or
      
      
      Da (Dehydrogenation).

Mechanistic Pathways & Workflow Visualization

Diagram 1: Analytical Identification Workflow

This flowchart illustrates the decision logic from stress testing to structural assignment.

AnalyticalWorkflow Start Ivabradine HCl Sample Stress Oxidative Stress (30% H2O2, 60°C) Start->Stress Quench Quench: Na2S2O5 Stress->Quench  t=24h LC UPLC Separation (C18, pH 3.5) Quench->LC MS Q-TOF MS (ESI+) LC->MS Data Data Processing (Mass Defect Filter) MS->Data ID Structure Elucidation Data->ID  Compare MS/MS

Caption: Step-by-step workflow for isolating and identifying oxidative impurities.

Diagram 2: Degradation Pathways

This diagram maps the chemical transformation of Ivabradine into its specific oxidative impurities.

DegradationPathway Iva Ivabradine (m/z 469.27) NOxide DP-1: N-Oxide (m/z 485.27) (+16 Da) Iva->NOxide  Peroxide Attack (N-center) Radical Radical Intermediate (α-Carbon) Iva->Radical  ROS Abstraction Dealkyl DP-2: N-Dealkylated (m/z ~279) (Loss of Dimethoxy tail) Lactam DP-3: Ring Oxidation (m/z 483.25) (+14 Da / -2H +O) Radical->Dealkyl  C-N Bond Cleavage Radical->Lactam  Oxidation of CH2

Caption: Primary oxidative degradation pathways: N-oxidation, Dealkylation, and Ring Oxidation.

Control Strategy & Toxicology

The identification of these products is not merely academic; it informs the control strategy for the final drug product.

  • Genotoxicity: In silico analyses (e.g., Toxtree, Derek Nexus) generally classify the N-oxide and dealkylated forms as non-mutagenic, as they share the structural alerts of the parent molecule without introducing new toxicophores (like epoxides or aromatic nitrosos).

  • Specification Limits: Based on ICH Q3B(R2), if the N-oxide exceeds the qualification threshold (usually 0.2% or 0.5% depending on dose), it must be chemically synthesized and tested for biological activity.

  • Mitigation: To prevent these DPs, formulations often include antioxidants (e.g., BHT) or utilize blister packaging with low oxygen permeability.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Pikul, P. et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Link

  • Maheshwari, B. et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. Acta Chromatographica. Link

  • European Medicines Agency. Assessment Report: Procoralan (Ivabradine).Link

Sources

Foundational

Technical Guide: Pharmacological Profiling &amp; Safety Assessment of Ivabradine N-Oxide

The following technical guide details the pharmacological profile, structural implications, and safety significance of the Ivabradine N-oxide metabolite. Executive Summary Ivabradine N-oxide represents a critical distinc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural implications, and safety significance of the Ivabradine N-oxide metabolite.

Executive Summary

Ivabradine N-oxide represents a critical distinction in the development and regulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers. Unlike the primary active metabolite (N-desmethyl ivabradine, S18982 ), which retains equipotent therapeutic activity, the N-oxide derivative is pharmacologically distinct, primarily serving as a stability-indicating impurity and a potential metabolic reservoir rather than a direct therapeutic agent.

This guide provides a mechanistic analysis of why the N-oxide modification ablates affinity for the HCN4 pore, its role in safety pharmacology (differentiating it from mutagenic N-nitroso impurities), and protocols for its characterization in drug substance qualification.

Chemical Identity and Structural Divergence

To understand the pharmacological inactivity of the N-oxide, one must first analyze its structural deviation from the parent compound. Ivabradine functions by entering the intracellular cavity of the HCN4 channel; its efficacy relies heavily on the flexibility and charge distribution of its linker region.

Structural Comparison
FeatureIvabradine (Parent)N-desmethyl (S18982)Ivabradine N-oxide
CAS Registry 155974-00-81246638-08-32511244-97-4
Key Functional Group Tertiary Amine (Linker)Secondary AmineAmine Oxide (

)
Charge State (pH 7.4) Protonated (

)
Protonated (

)
Polar / Zwitterionic character
Pharmacological Status Active (

Blocker)
Active (Equipotent)Inactive / Low Affinity
Origin APICYP3A4 MetabolismOxidative Degradation / Minor FMO Pathway
Formation Pathways

The N-oxide is formed via two distinct mechanisms:

  • Ex Vivo Degradation: Oxidative stress during storage (forced degradation) leads to direct oxidation of the tertiary amine.

  • In Vivo Metabolism: While CYP3A4 primarily drives N-demethylation to S18982, Flavin-containing Monooxygenases (FMOs) or minor CYP pathways can generate the N-oxide.

Pharmacodynamics: Mechanistic Basis of Inactivity

The core requirement for this guide is to explain the causality of the N-oxide's pharmacological profile. Why is it inactive?

The "Deep Pore" Binding Hypothesis

Ivabradine blocks the


 current by binding within the inner cavity of the HCN4 channel, specifically interacting with residues Tyr507  and Ile511  (Saponaro et al., 2024). This binding requires:
  • Steric Fit: The molecule must fold to fit the hydrophobic pocket.

  • Electrostatic Interaction: The protonated nitrogen of the central linker interacts with the electronegative focus of the channel pore (selectivity filter).

The N-Oxide Disruption

The conversion of the tertiary amine to an N-oxide (


) introduces a fixed dipole and significant steric bulk.
  • Steric Clash: The oxygen atom attached to the nitrogen creates steric hindrance, preventing the molecule from navigating the narrow intracellular vestibule of the HCN4 channel.

  • Loss of Induced Fit: The N-oxide cannot undergo the necessary protonation-dependent conformational changes required to stabilize the "closed" or "open" state block effectively.

  • Result: The

    
     for 
    
    
    
    current inhibition shifts from
    
    
    (Parent) to negligible activity (>100
    
    
    ), rendering it therapeutically inert.
Visualization of Metabolic & Activity Divergence

The following diagram illustrates the divergence between the bio-activation pathway (S18982) and the inactivation/degradation pathway (N-oxide).

Ivabradine_Metabolism Parent Ivabradine (Parent Drug) S18982 S18982 (N-desmethyl) ACTIVE METABOLITE Parent->S18982 CYP3A4 (Major Pathway) NOxide Ivabradine N-oxide (Impurity/Metabolite) INACTIVE Parent->NOxide Oxidative Stress (Degradation) or FMO HCN4 HCN4 Channel (Sinoatrial Node) Parent->HCN4 High Affinity Block (IC50 ~2 µM) S18982->HCN4 High Affinity Block (Equipotent) Gut Gut Microbiota (Reductases) NOxide->Gut Biliary Excretion NOxide->HCN4 Steric Hindrance (No Binding) Gut->Parent Retro-Reduction (Re-activation)

Caption: Divergent pathways of Ivabradine. CYP3A4 yields the active S18982, while oxidation yields the inactive N-oxide. Note the potential for gut-mediated retro-reduction.

Safety Pharmacology & Toxicology

While the N-oxide lacks therapeutic efficacy, its presence dictates safety monitoring.

The hERG Safety Signal

Ivabradine (Parent) is known to inhibit hERG (


) channels at high concentrations (

), reducing the safety margin for QT prolongation (Melgari et al., 2015).
  • N-Oxide Impact: Due to increased polarity, N-oxides generally exhibit lower membrane permeability and reduced affinity for the hydrophobic hERG pore compared to the parent lipophilic amine.

  • Assessment: The N-oxide is considered less risky for Torsades de Pointes (TdP) than the parent, but confirmatory patch-clamp studies are standard in IND/NDA filings.

Critical Distinction: N-Oxide vs. N-Nitroso

It is imperative to distinguish Ivabradine N-oxide from N-nitroso ivabradine .[1]

  • N-Oxide: Generally low toxicity; standard impurity.

  • N-Nitroso: A "Cohort of Concern" mutagen.

  • Regulatory Implication: Analytical methods must possess sufficient specificity (e.g., LC-MS/MS) to resolve the N-oxide peak from potential N-nitroso impurities to avoid false positives in genotoxicity screening.

The "Retro-Reduction" Phenomenon

Although the N-oxide is inactive, it may act as a pro-drug via enterohepatic circulation.

  • N-oxide excreted via bile into the intestine.

  • Gut microbiota (bacterial reductases) reduce the N-oxide back to the parent Ivabradine.

  • Re-absorption of the parent drug leads to a secondary pharmacokinetic peak. Significance: In toxicological studies, high levels of N-oxide could unexpectedly prolong the half-life of the parent drug via this recycling mechanism.

Experimental Protocols

To validate the claims of inactivity and stability, the following self-validating workflows are recommended.

Protocol A: Synthesis of Ivabradine N-Oxide Standard

Use this protocol to generate material for retention time marking and activity assays.

  • Dissolution: Dissolve 100 mg Ivabradine HCl in 10 mL methanol/water (50:50).

  • Oxidation: Add 1.5 equivalents of Hydrogen Peroxide (30%

    
    ) or m-CPBA.
    
  • Incubation: Stir at room temperature for 4–6 hours. Monitor via HPLC.[2][3][4]

  • Quenching: Quench excess oxidant with sodium bisulfite.

  • Extraction: Adjust pH to >9.0 and extract with dichloromethane (DCM).

  • Purification: Evaporate DCM. Recrystallize or purify via semi-prep HPLC to >95% purity.

  • Validation: Confirm structure via Mass Spectrometry (+16 Da shift, m/z ~485) and NMR (downfield shift of protons adjacent to the N-oxide).

Protocol B: Patch Clamp Validation of Inactivity ( Current)

Objective: Prove N-oxide does not block HCN4 channels.

  • Cell Line: HEK293 cells stably expressing human HCN4.

  • Solution Setup:

    • Extracellular:[5] Tyrode’s solution (containing 140 mM NaCl, 5.4 mM KCl).

    • Intracellular (Pipette): 130 mM K-Aspartate, 10 mM NaCl, 10 mM HEPES.

  • Voltage Protocol:

    • Hold at -40 mV.

    • Hyperpolarizing steps to -140 mV for 2 seconds (to activate

      
      ).
      
    • Step back to +5 mV.

  • Application:

    • Apply Ivabradine (Control) at 3

      
      .[6] Expected Result: ~50-60% current block.
      
    • Washout (5 mins).

    • Apply Ivabradine N-oxide at 3

      
       and 30 
      
      
      
      .
  • Data Analysis:

    • Success Criterion: N-oxide at 3

      
       should show <5% block (indistinguishable from vehicle drift).
      
    • Causality Check: If block is observed, check for retro-reduction in the bath or contamination with parent.

References

  • Melgari, D., et al. (2015).[7][1][8][9] hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine.[1][8] Journal of the American Heart Association.[8]

  • Saponaro, A., et al. (2024).[10] Structural determinants of ivabradine block of the open pore of HCN4. PNAS / ResearchGate.

  • European Medicines Agency (EMA). (2015/2021).[4] Ivabradine (Corlanor/Procoralan) Assessment Report - Pharmacokinetics and Metabolism.

  • Cayman Chemical. (2024). N-desmethyl Ivabradine (S18982) Product Information and Activity.

  • U.S. Food and Drug Administration (FDA). (2018). Clinical Pharmacology and Biopharmaceutics Review: Ivabradine.

Sources

Exploratory

difference between Ivabradine N-oxide and N-desmethyl ivabradine

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Analytical Chemists[1] Executive Summary In the development and pharmacokinetic profiling of the bradycardic agent Ivabradine , d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Analytical Chemists[1]

Executive Summary

In the development and pharmacokinetic profiling of the bradycardic agent Ivabradine , distinguishing between its primary active metabolite (N-desmethyl ivabradine ) and its oxidative degradation products (Ivabradine N-oxide ) is critical for both efficacy assessment and quality control.[1]

While both compounds share the benzazepine backbone, they represent divergent pathways in the molecule's lifecycle:

  • N-desmethyl ivabradine (S 18982) is the active pharmacological extension of the parent drug, contributing significantly to heart rate reduction via HCN4 channel inhibition.[1]

  • Ivabradine N-oxide is primarily a degradation impurity and minor metabolic byproduct.[1] Its presence indicates oxidative stress (stability failure) rather than therapeutic activation.[1]

This guide details the structural, mechanistic, and analytical distinctions required to isolate and characterize these specific entities.

Chemical & Structural Identity

The core structural difference lies in the modification of the tertiary amine located on the propyl chain connecting the dimethoxybenzocyclobutene ring to the benzazepinone core.

Comparative Chemical Profile
FeatureN-desmethyl Ivabradine (S 18982)Ivabradine N-oxide
Role Major Active MetaboliteOxidative Impurity / Degradation Product
Formation Enzymatic Demethylation (CYP3A4)N-Oxidation (Metabolic or Stress-induced)
Molecular Formula C₂₆H₃₄N₂O₅C₂₇H₃₆N₂O₆
Molecular Weight ~454.56 Da (Free base)~484.58 Da
Mass Shift (vs Parent) -14 Da (Loss of -CH₃)+16 Da (Addition of Oxygen)
Chirality Retains parent chiralityCreates new chiral center at Nitrogen (Diastereomers)
CAS Number 1246638-08-3 (HCl)2511244-97-4 (Impurity Standard)
Structural Modification Site
  • Parent Ivabradine: Contains a methyl group attached to the central nitrogen atom.

  • N-desmethyl: The methyl group is cleaved, leaving a secondary amine.[1]

  • N-oxide: The nitrogen retains the methyl group but acquires a dative covalent bond to an oxygen atom (

    
    ).[1]
    

Metabolic & Degradation Pathways[1]

Understanding the causality of formation is essential for controlling these species during synthesis and clinical monitoring.

The CYP3A4 Activation Pathway (N-desmethyl)

Ivabradine undergoes extensive first-pass metabolism in the liver and gut.[1] The primary enzyme CYP3A4 catalyzes the N-demethylation of the propyl chain nitrogen.[1]

  • Significance: This conversion is not a clearance mechanism alone; it sustains the therapeutic effect. N-desmethyl ivabradine circulates at ~40% of the parent drug's exposure and is equipotent.[1]

The Oxidative Stress Pathway (N-oxide)

The N-oxide forms via direct oxidation of the tertiary amine.[1] While minor amounts may form metabolically (via Flavin-containing monooxygenases or CYP450), it is predominantly observed as a degradation product under oxidative stress (e.g., peroxide exposure) or photo-degradation.[1]

  • Stereochemistry: Because the nitrogen atom becomes chiral upon oxidation, Ivabradine N-oxide exists as two diastereomers.[1] Analytical methods must be capable of resolving these isomers to prevent peak broadening or misidentification.

Pathway Visualization

The following diagram illustrates the divergent fates of the Ivabradine molecule.

Ivabradine_Pathways Ivabradine Ivabradine (Parent Drug) MW: 468.6 CYP3A4 CYP3A4 (Liver/Gut) Ivabradine->CYP3A4 Oxidation Oxidative Stress (H2O2 / Light) Ivabradine->Oxidation NDesmethyl N-desmethyl Ivabradine (S 18982) Active Metabolite MW: 454.6 CYP3A4->NDesmethyl N-Demethylation (-CH3) NOxide Ivabradine N-oxide (Impurity) Degradation Product MW: 484.6 Oxidation->NOxide N-Oxidation (+O)

Caption: Divergent pathways showing the metabolic activation of N-desmethyl ivabradine versus the oxidative degradation forming Ivabradine N-oxide.

Pharmacological & Toxicological Profile

N-desmethyl Ivabradine (Active)[1][3][4]
  • Mechanism: Selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (

    
     current) in the sinoatrial node.[1]
    
  • Potency: Bio-equivalence studies confirm it is equipotent to ivabradine.

  • Kinetics: It has a longer elimination half-life (~11 hours) compared to the parent (~2 hours distribution t1/2), sustaining the heart-rate-lowering effect between doses.[1]

Ivabradine N-oxide (Impurity)[1][2][5][6][7][8][9][10]
  • Activity: While in silico models (e.g., target prediction algorithms) suggest the N-oxide may retain affinity for HCN4 channels due to structural similarity, it is not relied upon for therapeutic effect.[1]

  • Regulatory Status: It is classified as an impurity.[1][2][3] In forced degradation studies, it is a major oxidative product.

  • Toxicity: There is no evidence of specific genotoxicity, but as a structural analogue, it must be controlled within ICH Q3A/B limits. Its presence usually signals formulation instability rather than toxicity.[1]

Analytical Differentiation Strategy

Distinguishing these compounds requires robust chromatography and mass spectrometry due to their structural similarities.

Mass Spectrometry (LC-MS/MS)

The mass shift is the primary differentiator.[1]

  • N-desmethyl: Look for the [M+H]⁺ at m/z ~455 .[1]

    • Fragmentation: The fragmentation pattern will show a -14 Da shift in the amine-containing fragments compared to the parent.[1]

  • N-oxide: Look for the [M+H]⁺ at m/z ~485 .[1]

    • Fragmentation: N-oxides characteristically lose oxygen (-16 Da) in the source or collision cell, often generating a fragment that mimics the parent mass (m/z 469).[1] Caution: This "in-source reduction" can lead to false positives for the parent drug if separation is not adequate.[1]

Chromatographic Separation[9][11][12][13]
  • Column: C18 or Phenyl-Hexyl columns are standard.[1]

  • Challenge: The N-oxide is more polar than the parent and usually elutes earlier in Reverse Phase (RP) systems.[1]

  • Diastereomers: The N-oxide will often appear as two distinct peaks (diastereomers) or a split peak, whereas N-desmethyl ivabradine elutes as a single peak.[1]

Analytical Workflow Protocol

Analytical_Workflow cluster_check Quality Control Check Sample Sample (Plasma or Formulation) Extraction Extraction (LLE or Protein Precip.) Sample->Extraction LC LC Separation (C18 / Phenyl-Hexyl) Extraction->LC MS MS/MS Detection (ESI+) LC->MS Decision Mass Filter Check MS->Decision PathA m/z 455 (N-desmethyl) Decision->PathA -14 Da PathB m/z 485 (N-oxide) Decision->PathB +16 Da Check1 Check for In-Source Reduction (485 -> 469) PathB->Check1 Check2 Verify Diastereomer Separation PathB->Check2

Caption: LC-MS/MS decision tree for differentiating Ivabradine metabolites and impurities.

References

  • European Medicines Agency (EMA). (2005).[1] Scientific Discussion: Corlentor (Ivabradine).[1] Retrieved from [1]

  • Pikul, P., et al. (2016).[4] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7:117.[5] Retrieved from [1]

  • Cayman Chemical. (n.d.).[1] N-desmethyl Ivabradine (hydrochloride) Product Information.[1][6][7][8][9][10][11] Retrieved from [1]

  • United States Pharmacopeia (USP). (n.d.).[1] Ivabradine N-oxide Pharmaceutical Analytical Impurity.[1][3][8] Retrieved from [1]

  • Li, H., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine in human plasma and urine using a LC-MS/MS method.[1][12][13] Acta Pharmaceutica Sinica B. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

HPLC method development for Ivabradine N-oxide separation

Application Note: High-Resolution HPLC Separation of Ivabradine and its N-Oxide Impurities Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Ivabradine and its N-Oxide Impurities

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation of Ivabradine (IVA) from its major oxidative degradation product, Ivabradine N-oxide. While standard C18 chemistries often suffice for potency assays, they frequently fail to resolve the two diastereomeric forms of the N-oxide impurity. This guide presents a targeted strategy using Phenyl-Hexyl stationary phases and pH-controlled gradient elution to achieve baseline resolution of the N-oxide diastereomers and the parent compound, compliant with ICH Q2(R1) and Q3A/B guidelines.

Introduction & Scientific Context

2.1 The Molecule and the Challenge Ivabradine Hydrochloride is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for the management of stable angina and heart failure. Chemically, it contains a benzazepinone structure with a tertiary amine.

2.2 The N-Oxide Problem Under oxidative stress (peroxide, light, or metabolic action), the tertiary amine of Ivabradine undergoes N-oxidation.

  • Chemical Complexity: Ivabradine possesses a chiral center.[1] The addition of the oxygen atom to the nitrogen creates a new center of chirality/asymmetry in the N-oxide, resulting in the formation of diastereomers .

  • Chromatographic Behavior: N-oxides are significantly more polar than the parent amine, typically eluting earlier in Reverse Phase (RP) modes. However, they are thermally unstable and prone to "Cope elimination" (degradation back to alkene/hydroxylamine) inside the column if temperatures are too high.

2.3 Regulatory Significance Ivabradine N-oxide is both a major metabolite and a potential degradation impurity. ICH guidelines require the separation and quantification of impurities >0.1%. Co-elution of N-oxide diastereomers can lead to inaccurate integration and mass balance errors.

Method Development Strategy: The "Why" Behind the Protocol

Successful separation relies on exploiting the pi-pi (


) interaction differences between the benzazepinone ring and the stationary phase, rather than just hydrophobicity.
Stationary Phase Selection
  • Standard C18: Often fails to separate the two N-oxide diastereomers, resulting in a single broad or split peak.

  • Phenyl-Hexyl / Phenyl: The preferred choice. The pi-electrons in the phenyl ring of the stationary phase interact uniquely with the aromatic portions of Ivabradine. This interaction is sterically sensitive, allowing for the discrimination of the N-oxide diastereomers.

Mobile Phase & pH
  • pH 6.0 Phosphate Buffer: Ivabradine is a base (pKa ~8.6). At pH 6.0, the drug is ionized, but the secondary interactions on Phenyl columns are optimized. Lower pH (e.g., 3.0) is possible but may suppress the subtle pi-pi selectivity needed for diastereomer resolution.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol to keep back-pressure low and maintain sharp peak shapes for basic compounds.

Visualization: Method Logic Flow

MethodLogic Start Start: Ivabradine Impurity Profiling Target Target: Separate Parent + N-oxide Diastereomers Start->Target Choice1 Select Column Chemistry Target->Choice1 C18 C18 Column Choice1->C18 Standard approach Phenyl Phenyl-Hexyl Column Choice1->Phenyl Recommended ResultC18 Result: N-oxide elutes as one broad/split peak C18->ResultC18 ResultPhenyl Result: Diastereomers Resolved (Pi-Pi Interaction) Phenyl->ResultPhenyl ParamOpt Parameter Optimization ResultPhenyl->ParamOpt TempCtrl Temp < 35°C (Prevent N-oxide degradation) ParamOpt->TempCtrl pHCtrl Buffer pH ~6.0 (Balance Ionization/Shape) ParamOpt->pHCtrl

Figure 1: Decision tree for selecting the stationary phase and critical parameters for Ivabradine N-oxide separation.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary Pump preferred for gradient flexibility).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge Phenyl).

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Triethylamine (TEA), HPLC Grade (Optional, for peak shape).

    • Acetonitrile (ACN), HPLC Grade.[2]

    • Milli-Q Water (0.22 µm filtered).

    • Phosphoric Acid (85%) or Potassium Hydroxide for pH adjustment.

Mobile Phase Preparation
  • Buffer Solution (pH 6.0): Dissolve 3.4 g of

    
     in 1000 mL of water (25 mM). Adjust pH to 6.0 ± 0.05 using dilute KOH or Phosphoric Acid. Filter through a 0.45 µm nylon membrane.[2]
    
  • Mobile Phase A: 100% Buffer Solution (pH 6.0).

  • Mobile Phase B: Acetonitrile : Buffer (90:10 v/v). Note: Small buffer content in B prevents precipitation in the mixing chamber.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Injection Volume 10 - 20 µLDependent on sensitivity requirements (LOQ).
Column Temp 30°C CRITICAL: >40°C causes N-oxide thermal degradation.
Detection UV @ 286 nmMax absorbance for Ivabradine; 220 nm for higher impurity sensitivity.
Run Time 25 MinutesSufficient for re-equilibration.
Gradient Program

Designed to elute polar N-oxides early, followed by the parent, then wash lipophilic degradants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold (Equilibration)
2.08515Isocratic Hold (Stabilize baseline)
15.04060Linear Gradient (Elute Ivabradine)
18.01090Wash Step (Elute late impurities)
20.01090Hold Wash
20.18515Return to Initial
25.08515Re-equilibration

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before routine analysis.

5.1 Preparation of Resolution Solution

  • Oxidative Stress Stock: Dissolve 10 mg Ivabradine HCl in 10 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate at Room Temperature for 4 hours (or 60°C for 30 mins).

  • Dilute 1 mL of this stressed solution to 10 mL with Mobile Phase A.

  • Inject to identify the N-oxide peaks.

5.2 Acceptance Criteria

ParameterLimitObservation
Resolution (

)
> 1.5Between N-oxide Diastereomer 1 and 2.
Resolution (

)
> 2.0Between N-oxide (Peak 2) and Ivabradine Parent.
Tailing Factor (

)
< 1.5For Ivabradine peak (Basic amine tailing control).
Theoretical Plates > 5000For Ivabradine.
% RSD (Areas) < 2.0%For 5 replicate injections of Standard.

Degradation Pathway Visualization

Understanding the chemistry aids in troubleshooting "ghost peaks."

DegradationPath IVA Ivabradine (Tertiary Amine) Oxidation Oxidation (H2O2 / Light) IVA->Oxidation NOxide Ivabradine N-Oxide (Polar / Labile) Oxidation->NOxide Dia1 Diastereomer 1 (RRT ~0.65) NOxide->Dia1 Separation on Phenyl Col Dia2 Diastereomer 2 (RRT ~0.68) NOxide->Dia2 Degradant Cope Elimination Product (If Temp > 40°C) NOxide->Degradant Thermal Stress

Figure 2: Oxidative pathway of Ivabradine leading to N-oxide diastereomers and potential thermal degradation artifacts.

Troubleshooting Guide

  • Issue: N-oxide peaks merging.

    • Root Cause:[2][3][4][5] Loss of pi-pi interaction or pH drift.

    • Fix: Ensure pH is exactly 6.0. If using a C18 column, switch to Phenyl-Hexyl. Lower the % Organic at the start of the gradient (e.g., start at 10% B instead of 15%).

  • Issue: Peak splitting of the Parent (Ivabradine).

    • Root Cause:[2][3][4][5] Sample solvent mismatch.

    • Fix: Dissolve sample in Mobile Phase A (Buffer) rather than 100% Acetonitrile.

  • Issue: "Ghost" peaks appearing in blank.

    • Root Cause:[2][3][4][5] N-oxide reverting or degrading in the injector.

    • Fix: Lower autosampler temperature to 4°C and column oven to 25-30°C.

References

  • Gülşen, B., & Ertürk, S. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.[1] Analytical Methods (RSC). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link

  • Peraman, R., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica. Link

  • Maheshwari, S., et al. (2010).[6] Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method. Eurasian Journal of Analytical Chemistry.[6] Link

Sources

Application

Application Note: Preparation and Management of Ivabradine N-oxide Reference Standard Solutions for Pharmaceutical Analysis

Abstract This document provides a comprehensive, technically detailed guide for the preparation, validation, and management of Ivabradine N-oxide reference standard solutions. Ivabradine N-oxide is a principal oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, validation, and management of Ivabradine N-oxide reference standard solutions. Ivabradine N-oxide is a principal oxidative degradation product and metabolite of Ivabradine, a crucial bradycardic agent.[1][2][3] Accurate quantification of this impurity is paramount for ensuring the quality, safety, and stability of Ivabradine drug substances and products. This guide is designed for researchers, analytical scientists, and quality control professionals, emphasizing scientific causality, regulatory compliance, and the establishment of self-validating protocols in line with international guidelines.

Introduction: The Critical Role of Impurity Reference Standards

Ivabradine is a selective inhibitor of the pacemaker "funny" current (If) in the sinoatrial node, used in the treatment of stable angina and chronic heart failure.[4] During its synthesis, formulation, and storage, and as a product of metabolism, Ivabradine can degrade, with Ivabradine N-oxide being a significant oxidative impurity.[2][3][5] Regulatory bodies require stringent control and monitoring of such impurities.

The foundation of accurate impurity profiling and quantification lies in the use of highly characterized reference standards.[6][7] A reference standard serves as the benchmark against which analytical measurements are compared; therefore, its integrity is non-negotiable.[8][9] This application note moves beyond a simple set of instructions to provide the underlying principles for preparing robust, reliable, and defensible Ivabradine N-oxide standard solutions, adhering to the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[10][11][12][13]

The Reference Material: Sourcing and Initial Characterization

The entire analytical workflow is dependent on the quality of the starting reference material. It is imperative to source Ivabradine N-oxide from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA).

  • Source: Whenever possible, a primary reference standard from a pharmacopeial source (e.g., USP Pharmaceutical Analytical Impurity - PAI) should be used.[7] These standards have been rigorously tested and are considered to be of high purity.[10][14] If a pharmacopeial standard is unavailable, a well-characterized material from a specialized chemical supplier may be used, but it must undergo thorough in-house qualification.[9][15]

  • Certificate of Analysis (CoA): The CoA is a critical document. It should provide, at a minimum:

    • Identity confirmation (e.g., by 1H-NMR, Mass Spectrometry).

    • Purity value, typically determined by a high-resolution chromatographic method like HPLC or UPLC, often with mass detection.[2]

    • Assigned potency or a statement of purity (e.g., 99.5%). Unless stated otherwise, a USP reference standard is assumed to be 100.0% pure for compendial purposes.[10][16]

    • Recommended storage conditions and expiry date.

Table 1: Physicochemical Properties of Ivabradine N-oxide
PropertyValueSource(s)
Chemical Name 3-(7,8-dimethoxy-2-oxo-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide[17][18]
CAS Number 2511244-97-4[18][19]
Molecular Formula C₂₇H₃₆N₂O₆[20]
Molecular Weight 484.58 g/mol [20]
Appearance Off-white to white solid[20]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)[20][21]
Storage -10 to -25°C, protected from light and moisture[16]

Protocol: Preparation of the Primary Stock Solution (S1)

The primary stock solution is the cornerstone of all subsequent dilutions. Its accurate preparation is paramount. The choice of solvent is the first critical decision.

Causality of Solvent Selection: The ideal solvent must fully dissolve the reference standard without causing degradation. It must also be compatible with the intended analytical technique (e.g., mobile phase compatibility in HPLC). Based on available data, DMSO and Methanol are suitable solvents.[20][21] Methanol is often preferred for reversed-phase HPLC applications as it is a common mobile phase component and avoids the solvent peak issues sometimes associated with DMSO.

Materials and Equipment
  • Ivabradine N-oxide reference standard

  • HPLC-grade Methanol (or DMSO)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Antistatic weigh paper or weighing boat

  • Glass Pasteur pipettes or equivalent

  • Ultrasonic bath

Step-by-Step Protocol (Example for 100 µg/mL Stock)
  • Equilibration: Allow the sealed vial of Ivabradine N-oxide to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[16]

  • Weighing: Accurately weigh approximately 2.5 mg of the reference standard onto a weighing paper. Do not insert spatulas into the original container; instead, carefully tap out the required amount.[15] Record the exact weight (e.g., 2.54 mg).

  • Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.

  • Rinsing: Use small volumes of the chosen solvent (Methanol) to rinse the weighing paper/boat multiple times, transferring each rinse into the volumetric flask to ensure quantitative transfer.

  • Dissolution: Add solvent to the flask until it is approximately 50-70% full. Gently swirl to wet the powder.

  • Sonication (Causality): Place the flask in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to create cavitation, which helps to break up any agglomerates and ensures complete and rapid dissolution of the solid material.

  • Final Dilution: After the solution has returned to room temperature, carefully add the solvent dropwise to the calibration mark. Use a Pasteur pipette for the final drops to avoid overshooting the mark.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Calculation of Actual Concentration: Calculate the precise concentration based on the actual weight and the purity/potency from the CoA.

    • Formula: Concentration (µg/mL) = (Weight (mg) * Purity (%)) / (Volume (mL) * 100)

    • Example: (2.54 mg * 99.8%) / 25 mL = 101.4 µg/mL

  • Labeling and Storage: Immediately transfer the solution to a labeled, amber glass vial. The label must include: Name (Ivabradine N-oxide Stock), Concentration, Preparation Date, Analyst, and Expiry/Re-test Date. Store under recommended conditions (e.g., 2-8°C for short-term, ≤ -20°C for long-term).[22]

Protocol: Preparation of Working Standard Solutions

Working solutions are prepared by diluting the primary stock solution (S1) to concentrations relevant to the analytical method's working range (e.g., for a calibration curve).

Table 2: Example Dilution Scheme for an HPLC Calibration Curve

(Assuming a verified S1 stock concentration of 100 µg/mL)

Standard IDTarget Conc. (µg/mL)Volume of Stock (S1)Final Volume (mL)Diluent
WS1 10.01.0 mL10Mobile Phase/Solvent
WS2 5.00.5 mL10Mobile Phase/Solvent
WS3 1.01.0 mL of WS1 10Mobile Phase/Solvent
WS4 0.50.5 mL of WS1 10Mobile Phase/Solvent
WS5 0.10.2 mL of WS1 20Mobile Phase/Solvent

Protocol Note: Always use calibrated pipettes and Class A volumetric flasks for dilutions. Prepare fresh working solutions daily from the stock solution to minimize potential degradation.[8]

The Self-Validating System: Quality Control & Verification

Preparing a standard is not sufficient; its quality must be verified. This principle of self-validation is central to data integrity and is mandated by guidelines such as ICH Q2(R2).[12][13][23]

Initial Qualification of the Stock Solution

Immediately after preparation, the primary stock solution (S1) should be qualified.

  • Identity Confirmation: Analyze the solution using an HPLC-PDA or HPLC-MS method. The retention time and UV spectrum (or mass spectrum) must match that of a previously confirmed standard or the data provided in the CoA.

  • Purity Check: The chromatogram should show a single, sharp, symmetrical peak for Ivabradine N-oxide. No significant impurity peaks should be present. This confirms that the dissolution process did not induce degradation.

  • Concentration Verification (Accuracy): Prepare a second stock solution (S2) from a separate weighing by a different analyst, if possible. Analyze S1 and S2. The calculated concentrations should agree within a pre-defined acceptance criterion (e.g., ≤ 2.0%). This practice, known as bracketing, provides high confidence in the accuracy of the preparation process.

Ongoing Stability Assessment

The stability of the stock solution under its storage conditions must be established.

  • Protocol: Analyze the stock solution at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months) against a freshly prepared standard.

  • Acceptance Criteria: The concentration should remain within ±2.0% of the initial value, and no significant degradation products should appear in the chromatogram.

Table 3: Quality Control Checklist for Reference Standard Solutions
QC CheckPurposeFrequencyAcceptance Criteria
Analyst Training Record Ensure competencyPrior to workDocumented training
Balance Calibration Ensure accurate weighingDaily/As per SOPWithin tolerance
Pipette Calibration Ensure accurate transferPer scheduleWithin tolerance
Glassware Verification Ensure volumetric accuracyOn receiptClass A certified
Stock Solution Bracketing Verify preparation accuracyOn preparation of new stockResponse difference ≤ 2.0%
Stock Solution Stability Ensure integrity over timePer stability protocolConcentration vs. T₀ within ±2%

Visualization of Workflows

Diagram 1: Reference Standard Preparation and Traceability Workflow

This diagram illustrates the lifecycle from receiving the primary material to its use in routine analysis, emphasizing traceability.

G cluster_0 Phase 1: Material Receipt & Qualification cluster_1 Phase 2: Solution Preparation cluster_2 Phase 3: Validation & Use A Receive Primary Reference Material B Review Certificate of Analysis (CoA) A->B C Log Material into LIMS/Logbook B->C D Prepare Primary Stock Solution (S1) C->D E Prepare QC Check Stock Solution (S2) C->E F Prepare Working Solutions (WS) from S1 D->F G Initial Qualification: Compare S1 vs. S2 D->G Verify I Ongoing Stability Testing of S1 D->I Monitor E->G Verify H Routine Analysis: Calibration Curve with WS F->H G->F Release Stock G start Prepare Stock Solution (S1) check_id Analyze S1 by HPLC-PDA/MS Confirm Identity & Purity start->check_id check_acc Compare S1 vs. S2 (Bracket) Is Difference <= 2.0%? check_id->check_acc Identity & Purity OK fail_id FAIL: Investigate Source Material or Preparation Error check_id->fail_id Mismatch or Impurity Detected pass Solution Qualified Release for Use & Stability Study check_acc->pass Yes fail_acc FAIL: Investigate Weighing/Dilution Error check_acc->fail_acc No

Sources

Method

Application Note: High-Purity Synthesis of Ivabradine N-Oxide for Pharmaceutical Analysis

Executive Summary & Strategic Context In the development of Ivabradine hydrochloride (a selective current inhibitor), the identification and quantification of impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Ivabradine hydrochloride (a selective


 current inhibitor), the identification and quantification of impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Ivabradine N-oxide  is a primary oxidative degradation product formed at the tertiary amine center of the alkyl linker chain.

While forced degradation studies using hydrogen peroxide (


) can generate this species, such mixtures are often complex and unsuitable for isolating high-purity reference standards (RS). This Application Note provides a definitive protocol for the targeted chemical synthesis  of Ivabradine N-oxide using m-chloroperoxybenzoic acid (m-CPBA). This method offers superior regioselectivity, higher yields, and easier workup compared to aqueous peroxide methods, ensuring a >95% purity standard suitable for HPLC method validation and relative response factor (RRF) determination.

Chemical Strategy: The "Why" Behind the Protocol

Mechanism of Action

The synthesis relies on the electrophilic attack of the peroxy oxygen of m-CPBA on the lone pair of the tertiary nitrogen in the Ivabradine propyl chain.

  • Regioselectivity: Ivabradine contains two nitrogen atoms. The tertiary amine (chain) is significantly more basic and nucleophilic than the amide-like nitrogen in the benzazepinone ring. By controlling stoichiometry (1.0–1.1 equivalents) and temperature (0°C), we selectively oxidize the chain nitrogen without affecting the benzazepinone system or the aromatic rings.

  • Reagent Choice (m-CPBA vs.

    
    ): 
    
    • 
      :  Requires protic solvents (MeOH/Water), often leads to slow conversion, and removal of water is difficult, promoting hydrate formation or reversibility.
      
    • m-CPBA: Works in aprotic solvents (DCM), allows anhydrous workup, and the byproduct (m-chlorobenzoic acid) is easily removed via basic wash or chromatography.

Critical Quality Attributes (CQA)
  • Stability Warning: N-oxides are thermally labile. They can undergo Cope elimination if heated excessively. All concentration steps must be performed at

    
    C.
    
  • Hygroscopicity: The N-oxide bond is highly polar; the final product is often hygroscopic and should be stored under inert gas at -20°C.

Experimental Protocol: Targeted Synthesis

Materials
  • Substrate: Ivabradine Free Base (If starting with HCl salt, perform a free-basing extraction first).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (commercial grade).

  • Solvent: Dichloromethane (DCM), HPLC Grade (Anhydrous preferred).

  • Quenchers: 10%

    
     (aq), Saturated 
    
    
    
    (aq).
Step-by-Step Methodology

Step 1: Preparation of Ivabradine Free Base

  • Dissolve 1.0 g (approx. 2.0 mmol) of Ivabradine HCl in 20 mL water.

  • Adjust pH to ~10 using 1M NaOH.

  • Extract with DCM (

    
     mL).
    
  • Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to obtain the free base oil.
    

Step 2: Controlled Oxidation

  • Dissolve the Ivabradine free base (approx. 0.9 g) in 15 mL of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath (Critical for selectivity).

  • Dissolve m-CPBA (1.05 equivalents based on purity) in 10 mL DCM.

  • Dropwise Addition: Add the m-CPBA solution to the Ivabradine solution over 15 minutes.

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT).

    • Self-Validation Checkpoint: Perform TLC (Mobile Phase: DCM/MeOH 90:10). The N-oxide will appear as a spot with significantly lower

      
       (more polar) than the parent Ivabradine. Stain with Dragendorff’s reagent (orange spot).
      

Step 3: Workup and Quenching

  • Once TLC indicates consumption of starting material (>95% conversion), cool the mixture back to 0°C.

  • Add 10 mL of 10%

    
     solution and stir vigorously for 10 minutes (Destroys excess peroxide).
    
    • Test: Use starch-iodide paper to confirm no oxidant remains (paper should NOT turn blue).

  • Wash the organic layer with Saturated

    
     (
    
    
    
    mL).
    • Reasoning: This removes the m-chlorobenzoic acid byproduct as its water-soluble sodium salt.

  • Wash with brine, dry over

    
    , and concentrate under reduced pressure at <35°C .
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start Ivabradine HCl (Starting Material) FreeBase Free-Basing (pH 10, DCM Ext.) Start->FreeBase Oxidation Oxidation Reaction (m-CPBA, DCM, 0°C) FreeBase->Oxidation Anhydrous Conditions Check Checkpoint: TLC (Target: Low Rf Spot) Oxidation->Check Check->Oxidation Incomplete Quench Quench & Wash (Na2SO3 -> NaHCO3) Check->Quench Conversion >95% Purify Flash Chromatography (DCM:MeOH Gradient) Quench->Purify Remove m-CBA Final Ivabradine N-Oxide (Reference Standard) Purify->Final Isolation

Figure 1: Step-by-step synthetic workflow for the isolation of Ivabradine N-oxide.

Purification & Characterization

Crude N-oxide often contains trace unreacted amine or benzoic acid residues.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Column Preparation: Pre-treat silica with 1% Triethylamine in DCM (neutralizes acidity to prevent N-oxide degradation).

  • Elution Gradient:

    • 100% DCM (Elutes unreacted Ivabradine).

    • 95:5 DCM:MeOH (Elutes intermediate impurities).

    • 90:10 to 85:15 DCM:MeOH (Elutes Ivabradine N-oxide ).

  • Fraction Collection: Collect fractions corresponding to the polar spot. Evaporate solvents at low temperature.

Analytical Characterization Data
TechniqueParameterExpected Result (Diagnostic)
HPLC Retention Time (RT)N-oxide typically elutes earlier than Ivabradine on C18 (more polar), or later depending on pH/ion-pairing.
Mass Spec (ESI+) Molecular Ion

Da (Parent + 16 amu).
1H NMR N-Methyl GroupSignificant downfield shift of the

singlet (approx.

3.0-3.2 ppm vs 2.2 ppm in parent).
1H NMR Adjacent

Methylene protons

to the nitrogen shift downfield (

ppm).

Analytical Application: HPLC Method

To utilize the synthesized standard for impurity profiling, the following validated conditions are recommended.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 286 nm.[2]

  • Gradient:

    • 0-5 min: 15% B (Isocratic)

    • 5-20 min: 15%

      
       60% B (Linear)
      
    • 20-25 min: 60% B (Wash)

Analytical Logic Tree

AnalyticalLogic Sample Unknown Impurity in Sample RRT Calculate RRT (Relative Retention Time) Sample->RRT Spike Spike with Synth. N-Oxide RRT->Spike RRT matches N-oxide Match Peak Co-elution? Spike->Match Confirm Confirmed Impurity B Match->Confirm Yes (Area Increase) Reject Different Impurity Match->Reject No (Peak Splitting)

Figure 2: Decision tree for confirming the presence of N-oxide impurity in drug substance samples.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[4] [Link]

  • Patil, V. V., et al. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines. Journal of Organic Chemistry.[5] [Link]

  • Ferencz, E., et al. (2020). Characterization of degradation products of Ivabradine by LC-HR-MS/MS.[6] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Common Organic Chemistry. m-Chloroperoxybenzoic Acid (mCPBA) Reagent Guide.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ivabradine N-Oxide Diastereomer Separation

Subject: Troubleshooting and Optimization of RP-HPLC Methods for Ivabradine N-Oxide Diastereomers Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: February 21, 2026 Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting and Optimization of RP-HPLC Methods for Ivabradine N-Oxide Diastereomers Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: February 21, 2026

Executive Summary: The "Chiral Nitrogen" Challenge

Welcome to the technical support hub for Ivabradine impurity profiling. A frequent bottleneck in the analysis of Ivabradine (a hyperpolarization-activated cyclic nucleotide-gated channel blocker) is the separation of its oxidative degradation products.

The Core Issue: Ivabradine contains a stable chiral center (S). However, oxidation at the tertiary amine creates a new chiral center at the nitrogen atom , resulting in two distinct diastereomers: (S, R)-N-oxide and (S, S)-N-oxide.

Unlike enantiomers, these diastereomers have different physical properties and can be separated on achiral stationary phases. However, their lipophilicity is nearly identical, causing them to co-elute as a single broad or split peak on standard C18 columns. This guide provides the specific protocols to resolve them.

Module 1: Validated Separation Protocols

We recommend two distinct approaches. Method A is the "Gold Standard" for resolution, utilizing phenyl-pi interactions. Method B is a C18 alternative for laboratories restricted to alkyl-bonded phases.

Method A: The Phenyl-Hexyl Selectivity (Recommended)

Best for: Baseline separation of N-oxide diastereomers.

Mechanism: The aromatic ring of the Phenyl-Hexyl ligand engages in


 interactions with the benzazepinone and dimethoxybenzene moieties of Ivabradine. The slight spatial difference between the N-oxide diastereomers alters this interaction enough to provide resolution (

).
ParameterCondition
Column Zorbax Phenyl-Hexyl (or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.075% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 - 1.5 mL/min
Temperature 25°C (Critical: See Troubleshooting regarding thermal instability)
Detection UV @ 286 nm (PDA recommended for peak purity)
Gradient 0-5 min: 15% B; 5-25 min: Linear to 40% B; 25-30 min: Hold.
Method B: The High-Density C18 Approach

Best for: General impurity profiling where N-oxide splitting is secondary.

Mechanism: Relies on subtle hydrophobicity differences. Requires a high-surface-area carbon load and strict pH control to suppress silanol activity.

ParameterCondition
Column Atlantis T3 or Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
Buffer 20 mM Ammonium Acetate (pH 7.35)
Organic Modifier Acetonitrile
Note Separation of diastereomers is often partial (valley between peaks) rather than baseline.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My N-oxide peaks are merging into a single broad peak."

Diagnosis: Lack of steric selectivity. Solution:

  • Switch Stationary Phase: Standard C18 columns interact primarily through hydrophobic dispersion forces. The diastereomers have identical mass and nearly identical LogP. You need a column that interacts with the shape of the molecule. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

  • Lower the Temperature: Higher temperatures increase molecular kinetic energy, averaging out the subtle interaction differences between diastereomers. Reduce column oven temperature to 20-25°C .

Issue 2: "I see 'Ghost Peaks' or poor mass balance."

Diagnosis: On-column thermal degradation. Context: Ivabradine N-oxides are thermally labile. At high temperatures (or high GC inlet temps), they undergo Cope elimination or deoxygenation, reverting to the parent amine or forming an alkene degradation product. Protocol:

  • Never exceed 35°C for N-oxide analysis.

  • If using LC-MS, ensure the source temperature is optimized to prevent in-source fragmentation of the N-O bond, which can lead to false identification of the parent drug.

Issue 3: "Retention times are drifting, and peak shape is tailing."

Diagnosis: pH instability affecting the Nitrogen center. Solution:

  • The N-oxide moiety is polar. If you are using Method A (TFA), the acidic pH (approx pH 2.0) ensures the amine functionalities are protonated, improving peak shape but potentially reducing retention.

  • If using Method B (Ammonium Acetate pH 7.3), slight changes in pH can drastically alter the ionization state of the N-oxide. Ensure buffer is prepared gravimetrically and pH metered to

    
     units.
    

Module 3: Visualizing the Optimization Workflow

Use the following decision tree to guide your method development process.

MethodOptimization Start Start: Ivabradine Impurity Profiling CheckCol Current Column Type? Start->CheckCol C18 Standard C18 CheckCol->C18 Phenyl Phenyl-Hexyl / PFP CheckCol->Phenyl EvalRes Evaluate Resolution (Rs) of N-oxide Pair C18->EvalRes Phenyl->EvalRes GoodRes Rs > 1.5 Validation Ready EvalRes->GoodRes Separated BadRes Rs < 1.5 (Co-elution) EvalRes->BadRes Merged ThermalCheck Check: Ghost Peaks? GoodRes->ThermalCheck Action1 Action: Switch to Phenyl-Hexyl Mobile Phase: TFA/MeOH/ACN BadRes->Action1 If using C18 Action2 Action: Lower Temp to 20°C Check pH (7.35) BadRes->Action2 If using Phenyl Degradation Thermal Instability Detected ThermalCheck->Degradation Yes Final Method Final Method ThermalCheck->Final Method No FixTemp Limit Temp < 30°C Degradation->FixTemp

Caption: Decision matrix for optimizing the separation of diastereomeric N-oxides, prioritizing stationary phase selection and thermal control.

Module 4: Advanced FAQ

Q: Why do we see two N-oxide peaks but only one parent peak? A: Ivabradine is synthesized as a single enantiomer (S). The parent molecule has a tertiary amine which is pyramidal and undergoes rapid inversion (nitrogen inversion) at room temperature, so it effectively behaves as an achiral center in solution. However, when the nitrogen is oxidized to an N-oxide, this inversion is blocked. The oxygen atom "locks" the nitrogen into a specific tetrahedral configuration. Since the rest of the molecule is chiral (S), the fixed Nitrogen center creates two stable diastereomers: (S, S) and (S, R).

Q: Can I use UPLC/UHPLC for this separation? A: Yes. Sub-2-micron particles enhance the resolution significantly. A CSH Phenyl-Hexyl (1.7 µm) column is an excellent choice for transferring the HPLC method to UPLC. Ensure you scale the gradient time and flow rate to maintain the same slope.

Q: Are these "Process Impurities" or "Degradants"? A: N-oxides are primarily oxidative degradation products . They form upon exposure to air, peroxides (often found in excipients like povidone or PEG), or light. They are generally not process impurities unless the synthesis involves an oxidation step that was not quenched.

References

  • Gülşen, B., & Ertürk Toker, S. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.[1][2][3] Analytical Methods (RSC).

  • Tomić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.[4][5][6] Acta Chromatographica.

  • Patel, P. N., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis.[7] Journal of Mass Spectrometry.

Sources

Optimization

Technical Support Center: High-Sensitivity Analysis of Ivabradine N-Oxide

Status: Active Operator: Senior Application Scientist Topic: Improving Detection Limits (LOD/LOQ) for Ivabradine N-Oxide Reference ID: IVA-NOX-TRC-01 Welcome to the Trace Analysis Support Hub You have reached the advance...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Improving Detection Limits (LOD/LOQ) for Ivabradine N-Oxide Reference ID: IVA-NOX-TRC-01

Welcome to the Trace Analysis Support Hub

You have reached the advanced troubleshooting center for Ivabradine metabolite analysis. If you are struggling to reach sub-nanogram/mL detection limits for Ivabradine N-oxide (a major oxidative metabolite and degradation product), or if you are observing non-linear calibration curves, this guide addresses the root causes.

Unlike the parent drug, Ivabradine N-oxide presents a unique "instability-sensitivity" paradox in LC-MS/MS. The protocols below move beyond standard method development into mechanistic troubleshooting .

Quick Diagnostic: Where is your signal loss?
SymptomProbable CauseModule to Consult
High Background / Noise Inefficient Matrix RemovalModule 1: Sample Prep
Peak Tailing / Co-elution Poor Chromatographic SelectivityModule 2: Separation
Low Signal / Non-Linearity Thermal Degradation (In-Source)Module 3: MS Tuning

Module 1: Sample Preparation (The Foundation)

User Question: "I am using protein precipitation (PPT) with acetonitrile, but my baseline noise is too high to see 0.1 ng/mL. How can I clean this up?"

Scientist’s Response: Protein precipitation is insufficient for trace N-oxide analysis because it leaves behind phospholipids that cause significant ion suppression in the ESI source. Ivabradine and its N-oxide are basic compounds. To achieve maximum sensitivity, you must switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Causality: MCX cartridges utilize a dual-retention mechanism:

  • Reversed-Phase: Retains the hydrophobic backbone.

  • Ion-Exchange: The sulfonic acid groups on the sorbent bind the basic amine of Ivabradine N-oxide (

    
    ).
    

This allows you to wash away neutrals and acids with 100% organic solvent (methanol) before eluting your analyte, resulting in a "clean" background.

Protocol: Optimized MCX SPE Workflow

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Pre-treatment Add 2% H3PO4 (Ionize Amine) Start->Pretreat Load Load MCX Cartridge (30 mg / 1 cc) Pretreat->Load Wash1 Wash 1 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase Initial Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to remove matrix interferences while retaining basic Ivabradine metabolites.

Module 2: Chromatographic Optimization (The Separation)

User Question: "My N-oxide peak tails and sometimes merges with the parent Ivabradine peak. Does resolution matter if I have unique MRM transitions?"

Scientist’s Response: Yes, resolution is critical. This is the most common failure point in N-oxide analysis.

The Mechanism: N-oxides are thermally unstable.[1] In the heated ESI source, a portion of Ivabradine N-oxide will lose oxygen (deoxygenation) and revert to Ivabradine (Parent).

  • If they co-elute : The "in-source" created parent will add to the signal of the actual parent drug, causing false positives for Ivabradine.

  • If you are monitoring the N-oxide: Co-eluting matrix components can suppress the fragile N-oxide ion.

The Fix: N-oxides are more polar than their parent amines. You must optimize the gradient to ensure the N-oxide elutes before the parent with baseline resolution (


).

Recommended Conditions:

  • Column: C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm particle size for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0). Acidic pH stabilizes the N-oxide.

  • Mobile Phase B: Acetonitrile.

Separation Logic:

ParameterRecommendationReason
pH Acidic (3.0 - 4.0)Promotes protonation

without inducing rapid degradation.
Organic Modifier AcetonitrileSharper peaks than Methanol for Ivabradine; lower backpressure.
Elution Order N-oxide

Parent
N-oxide is more polar. Ensure it clears the void volume (

).

Module 3: Mass Spectrometry Tuning (The Detection)

User Question: "I see the N-oxide mass (M+H), but the signal intensity fluctuates, and my LOD is stuck at 5 ng/mL. How do I tune for this?"

Scientist’s Response: You are likely destroying your analyte before it enters the analyzer. N-oxides are "fragile" ions. Standard tuning (high temperature, high declustering potential) causes In-Source Fragmentation (ISF) .

The Tuning Protocol (Self-Validating System): You must perform a "Survival Yield" experiment.

  • Infuse pure Ivabradine N-oxide standard.

  • Monitor two channels:

    • Channel A: N-oxide Precursor (e.g., m/z 485

      
       Fragment).
      
    • Channel B: Parent Precursor (e.g., m/z 469

      
       Fragment) arising from the N-oxide standard.
      
  • Ramp the Source Temperature: As temperature rises, Channel A will drop and Channel B will rise.

  • Set Point: Choose the temperature where Channel A is maximized and Channel B is

    
     of the total signal.
    

Critical Parameters:

ParameterStandard SettingN-Oxide Optimized Impact
Source Temp (ESI) 500°C - 600°C350°C - 400°C Prevents thermal deoxygenation.
Desolvation Gas High FlowMedium Flow Reduces thermal stress on the droplet.
Declustering Potential High (to break clusters)Low / Moderate Prevents collision-induced breakup in the source.
Logic Diagram: Optimizing for Thermal Instability

MS_Tuning Start Start Tuning (Infuse N-oxide Std) Check1 Is Parent Mass (469) visible in Q1 scan? Start->Check1 Action1 Reduce Source Temp Reduce Cone Voltage Check1->Action1 Yes (In-source Frag) Check2 Is Signal Stable? Check1->Check2 No (Intact Ion) Action1->Check1 Retest Action2 Optimize Spray Voltage (Soft Ionization) Check2->Action2 No Final Ready for Analysis (LOD Optimized) Check2->Final Yes Action2->Check2

Figure 2: Decision tree for minimizing in-source fragmentation of thermally labile N-oxides.

Module 4: FAQ & Troubleshooting

Q: I have two peaks for Ivabradine N-oxide. Is my column failing? A: No, this is expected. Ivabradine possesses a chiral center.[2] Oxidation of the tertiary amine creates a new chiral center at the nitrogen, resulting in diastereomers . Depending on your column (especially Phenyl-Hexyl or C18), you may partially or fully resolve these diastereomers [1]. You should integrate both peaks for total N-oxide quantification.

Q: My calibration curve is non-linear at low concentrations (0.05 - 0.5 ng/mL). A: This is often due to adsorption . Basic amines stick to glass surfaces.

  • Fix: Use polypropylene tubes and autosampler vials.

  • Fix: Add 0.5% Formic Acid to your reconstitution solvent to keep the amine charged and less likely to bind to surfaces.

Q: Can I use Deuterated Ivabradine as an Internal Standard (IS)? A: It is risky. Deuterated Ivabradine (d3-IVA) behaves like the parent, not the N-oxide. It will not compensate for the specific thermal instability or matrix effects affecting the N-oxide.

  • Recommendation: Use Deuterated Ivabradine N-oxide if commercially available. If not, ensure your chromatographic retention of the IS matches the N-oxide as closely as possible.

References

  • Stability Indicating Method for Ivabradine: Gülşen, B., & Ertürk, S. (2020).[2][3][4] A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.[2] Analytical Methods, 12(38), 4637-4646.

  • LC-MS/MS Methodology & Pharmacokinetics: Jiang, J., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 893-894, 1-7.

  • In-Source Fragmentation Mechanisms: Korfmacher, W. A., et al. (1997). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Rapid Communications in Mass Spectrometry, 11(13), 1462–1466.

  • Degradation Pathways: Dudek-Makuch, M., & Studzińska, S. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117.[5]

Sources

Troubleshooting

Technical Support Center: Ivabradine &amp; N-Oxide Metabolite Co-elution

Topic: Troubleshooting Co-elution and In-Source Conversion in LC-MS/MS Doc ID: TS-IVA-NOX-001 Role: Senior Application Scientist Status: Active[1][2][3] Executive Summary: The "Silent Error" in Bioanalysis You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-elution and In-Source Conversion in LC-MS/MS

Doc ID: TS-IVA-NOX-001 Role: Senior Application Scientist Status: Active[1][2][3]

Executive Summary: The "Silent Error" in Bioanalysis

You are likely here because your Ivabradine quantitation data is showing inconsistent accuracy, or you are detecting the parent drug mass at the retention time of a metabolite.

The co-elution of Ivabradine (


) and its N-oxide metabolite  is not merely a chromatographic overlap; it is a mass spectrometric hazard.[1][2][3] N-oxides are thermally unstable.[1][2][3] In the electrospray ionization (ESI) source, they frequently undergo in-source fragmentation (deoxygenation) , losing 16 Da to mimic the parent drug's precursor ion 

.[1][2][3]

If these two species co-elute, the mass spectrometer cannot distinguish the "real" Ivabradine from the Ivabradine generated by the degrading N-oxide. This leads to a gross overestimation of the parent drug and pharmacokinetic (PK) data corruption.

This guide provides the diagnostic workflows and separation strategies required to resolve this issue.

Module 1: The Diagnostic Phase

Question: How do I confirm if my "Ivabradine" peak is actually a degrading N-oxide?

Before altering your chromatography, you must prove the mechanism. If you see a peak with the parent mass (


 469.[3]3) at a retention time slightly earlier than Ivabradine, it is likely the N-oxide converting in the source.
Experiment 1: The Source Temperature Ramp

N-oxide reduction is thermally driven.[1][2][3][4] By manipulating the source temperature, you can modulate the conversion rate.

Protocol:

  • Sample: Inject a neat standard of the N-oxide (if available) or a high-concentration incurred sample.[1][2][3]

  • Method: Run your standard LC gradient.

  • Variable: Perform 3 injections at different Source Temperatures (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Analysis: Monitor the area count of the Parent Mass (

    
     469.3) at the metabolite's retention time.[3]
    
ObservationDiagnosis
Signal increases with Temp Confirmed In-Source Fragmentation. The heat is driving the N-oxide

Parent conversion.[1][2][3]
Signal is constant Isobaric Interference. The peak is likely a stable isomer or matrix interference, not a thermally labile N-oxide.[1][3]
Experiment 2: The Isotope Dilution Check

If you are using a stable isotope labeled (SIL) internal standard (e.g., Ivabradine-d3), check if the SIL IS also shows a peak at the N-oxide retention time.[1][2][3]

  • Logic: The SIL IS does not have a corresponding N-oxide in the sample.[1][3] If you see a peak for the SIL IS at the metabolite RT, it is Crosstalk/Carryover , not N-oxide conversion.

Module 2: Chromatographic Resolution Strategies

Question: Standard C18 methods aren't separating them. What column/phase should I use?

Ivabradine is a tertiary amine (pKa ~8.6).[1][2][3] N-oxides are generally more polar than the parent but often display "tailing" on silica-based columns due to silanol interactions.[1][2][3]

Strategy A: The pH Lever (High pH)

Standard acidic mobile phases (0.1% Formic Acid) keep Ivabradine fully ionized, reducing its retention and often causing it to elute close to the polar N-oxide.[3]

  • Recommendation: Switch to High pH (pH 10) using Ammonium Bicarbonate or Ammonium Hydroxide.[1][2][3]

  • Mechanism: At pH 10 (above the pKa), Ivabradine becomes neutral (uncharged).[2][3] This drastically increases its hydrophobicity and retention on a C18 column.[2][3] The N-oxide, being permanently zwitterionic/polar, will not shift as dramatically.[1][3] This creates a massive "retention window" between the two.

  • Warning: You must use a high-pH stable column (e.g., Hybrid Silica/Ethylene Bridged Hybrid) to prevent column dissolution.[1][2][3]

Strategy B: Orthogonal Selectivity (Phenyl-Hexyl)

If High pH is not an option, switch the stationary phase chemistry.[1][2][3]

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1][2][3]

  • Mechanism: Ivabradine contains a benzazepinone ring system.[2][3][5][6] Phenyl phases offer

    
     interactions with the aromatic rings of Ivabradine.[1][2][3] The N-oxide oxygen disrupts this interaction differently than the tertiary amine, often providing separation selectivity that C18 cannot achieve.
    
Visual Workflow: Method Development Decision Tree

G Start Start: Co-elution Detected CheckpH Current Mobile Phase pH? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic ActionHighPH Action: Switch to High pH (pH 10) (Ammonium Bicarbonate) Acidic->ActionHighPH First Choice ActionPhenyl Action: Switch Column Chemistry (Phenyl-Hexyl or PFP) Acidic->ActionPhenyl If Silica unstable Basic->ActionPhenyl Orthogonal Selectivity Result1 Mechanism: Neutralizes Parent Increases Retention significantly ActionHighPH->Result1 Result2 Mechanism: Exploits Pi-Pi interactions and steric selectivity ActionPhenyl->Result2

Caption: Decision logic for selecting the optimal separation pathway based on current mobile phase conditions.

Module 3: Mass Spectrometry Optimization

Question: I have separated the peaks, but I still see a signal for Parent at the N-oxide RT. How do I minimize this?

Even with chromatographic separation, "crosstalk" can affect integration if the peaks are close. You must minimize the generation of the artifact ions in the source.

Optimization Protocol
  • Source Temperature: Lower this as much as possible while maintaining desolvation.

    • Target:

      
      .
      
  • Declustering Potential (DP) / Fragmentor Voltage: High DP accelerates ions and causes collision-induced dissociation (CID) before the quadrupole.[1][2][3]

    • Action: Ramp DP from 80V down to 20V. Select the lowest voltage that maintains sensitivity for the Parent but minimizes the N-oxide

      
       Parent transition.[3]
      

Frequently Asked Questions (FAQs)

Q1: Why does the N-oxide lose 16 Da? Isn't Oxygen 16 Da? A: Yes.[2][3] The N-oxide bond (


) is dative and thermally labile.[1][2][3] Under high heat in the ESI source, the oxygen is lost (deoxygenation), leaving the tertiary amine (Ivabradine). The mass spectrometer then detects the protonated amine 

, which is indistinguishable from the parent drug.

Q2: Can I just use a different MRM transition for Ivabradine to avoid this? A: Rarely. Because the N-oxide converts to the parent structure inside the source, it will fragment exactly like the parent in the collision cell. The MS/MS spectrum of the "converted" N-oxide is identical to the "real" Ivabradine.[3] Chromatographic separation is the only cure.

Q3: I am using a HILIC column. Will this work better? A: HILIC is excellent for polar N-oxides and will likely retain the N-oxide longer than Ivabradine (reversing the elution order compared to C18).[1][2][3] This is a valid strategy, but ensure your sample diluent is high-organic (e.g., 90% ACN) to prevent peak distortion on injection.[1][2][3]

References

  • Ma, S., & Chowdhury, S. K. (2011).[2][3] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Wiley.[2][3][4][7] [1][2][3]

  • Tong, X. S., et al. (2001).[2][3] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.

  • Trufelli, H., et al. (2011).[2][3] Strategies for the determination of N-oxide metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • European Medicines Agency. (2015).[1][2][3] Assessment Report: Corlentor (Ivabradine). (Confirming metabolic pathways and N-desmethyl/N-oxide relevance).

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity &amp; Safety Profiling: Ivabradine vs. Ivabradine N-oxide

Executive Summary: The Parent vs. The Impurity In the development of bradycardic agents, the distinction between the Active Pharmaceutical Ingredient (API) and its oxidative degradation products is critical for safety qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Parent vs. The Impurity

In the development of bradycardic agents, the distinction between the Active Pharmaceutical Ingredient (API) and its oxidative degradation products is critical for safety qualification. Ivabradine , a selective


 current inhibitor, is the therapeutic standard for stable angina and heart failure.[1][2] Ivabradine N-oxide , conversely, is a primary oxidative impurity (often categorized as a Pharmaceutical Analytical Impurity or PAI) formed during stress conditions or minor metabolic pathways.

This guide objectively compares the toxicity profiles of Ivabradine and its N-oxide variant. While Ivabradine exhibits a well-characterized dose-dependent pharmacological toxicity (bradycardia, visual phosphenes), Ivabradine N-oxide presents a safety risk primarily through structural homology—retaining the potential for off-target ion channel inhibition while lacking efficacy data.

Quick Comparison Matrix
FeatureIvabradine (API) Ivabradine N-oxide (Impurity)
Primary Role Selective

Channel Blocker
Oxidative Degradant / Impurity
CAS Number 155974-00-82511244-97-4
HCN4 Affinity High (

)
Predicted Moderate-High (Structural Analog)
hERG Inhibition Moderate (

)
Unknown (Risk of QT prolongation via homology)
Genotoxicity (Ames) NegativeNegative (Predicted & Experimental)
Regulatory Limit Therapeutic Dosing

(ICH Q3A/B Qualification Threshold)

Chemical & Metabolic Context

Understanding the origin of Ivabradine N-oxide is essential for controlling it. Unlike N-desmethyl ivabradine (S-18982), which is the bioactive metabolite responsible for therapeutic efficacy, the N-oxide is predominantly an oxidative degradation product found in stressed stability samples.

Pathway Visualization

The following diagram illustrates the divergence between the active metabolic activation and the oxidative degradation pathway.

MetabolicPathway Iva Ivabradine (Parent) (Active If Blocker) CYP3A4 CYP3A4 (Hepatic Metabolism) Iva->CYP3A4 Demethylation Oxidation Oxidative Stress (H2O2 / Light) Iva->Oxidation Degradation NDes N-desmethyl Ivabradine (Active Metabolite) CYP3A4->NDes Major Pathway NOxide Ivabradine N-oxide (Impurity / Degradant) Oxidation->NOxide N-oxidation

Figure 1: Divergence of Ivabradine metabolism vs. degradation. Note that N-desmethyl ivabradine contributes to efficacy, while the N-oxide is a stability-indicating impurity.

Comparative Toxicity Profile

Cardiotoxicity (hERG & HCN4 Channels)

Ivabradine is designed to block HCN4 channels in the sinoatrial node.[3] However, safety pharmacology requires assessing the risk of QT prolongation via hERG (


) channel blockade.
  • Ivabradine: Exhibits concentration-dependent inhibition of hERG channels with an

    
     of approximately 2–3 
    
    
    
    M
    .[3] This is close to the therapeutic
    
    
    (approx. 0.1
    
    
    M), necessitating careful dosing to avoid Torsades de Pointes.
  • Ivabradine N-oxide: In silico modeling (SwissTargetPrediction) suggests the N-oxide retains high binding probability to HCN4 and hERG channels due to the preserved benzazepine ring structure. While specific wet-lab

    
     values are rarely published for impurities, the structural similarity implies it must be treated as a potential QT-prolonging agent  until qualified otherwise.
    
Genotoxicity (Mutagenicity)

Genotoxicity is the critical "gatekeeper" for pharmaceutical impurities under ICH M7 guidelines.

  • Ivabradine: Extensive testing (Ames, Micronucleus) confirms it is non-genotoxic .[4]

  • Ivabradine N-oxide:

    • In Silico:[4][5][6][7][8] QSAR models (e.g., Toxtree, Derek Nexus) predict negative mutagenicity. The N-oxide functional group is generally stable and not associated with DNA alkylation in this scaffold.

    • Experimental: Forced degradation studies coupled with Ames testing have shown that mixtures containing Ivabradine N-oxide do not induce revertant colonies in S. typhimurium strains (TA98, TA100), confirming a negative genotoxicity profile (Pikul et al., 2016).

Cytotoxicity & General Toxicology
  • Ivabradine: Low cytotoxicity in non-cardiac cell lines. Primary toxicity is hemodynamic (bradycardia).

  • Ivabradine N-oxide: Safety Data Sheets (SDS) classify it under "Warning" for Acute Toxicity (Oral) and Reproductive Toxicity, largely by read-across from the parent compound. There is no evidence suggesting it is more cytotoxic than the parent, but it lacks the benefit of efficacy.

Experimental Protocols for Comparative Assessment

To objectively compare these compounds, researchers must utilize self-validating protocols. Below are the industry-standard methods for assessing their relative toxicity.

Protocol A: Automated Patch Clamp (hERG Safety Assay)

Objective: Determine the


 of Ivabradine vs. Ivabradine N-oxide on the 

current.
  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation:

    • Dissolve Ivabradine HCl (Reference) and Ivabradine N-oxide (Test) in DMSO to 10 mM stock.

    • Dilute in extracellular buffer (0.1% DMSO final) to concentrations: 0.01, 0.1, 1, 10, and 100

      
      M.
      
  • Electrophysiology (Voltage Clamp):

    • Holding Potential: -80 mV.[9]

    • Pulse: Depolarize to +20 mV for 2 seconds (activate channels), then repolarize to -50 mV (measure peak tail current).

    • Perfusion: Apply vehicle (control) for 3 mins, followed by drug solution for 5 mins until steady state.

  • Data Analysis:

    • Calculate fractional inhibition:

      
      .
      
    • Fit data to the Hill Equation :

      
      [9]
      
    • Validation Criteria: Positive control (E-4031) must show

      
       nM.
      
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm non-mutagenicity of the N-oxide impurity.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Perform assay +/- S9 rat liver fraction (to mimic hepatic metabolism).

  • Dosing:

    • Test Ivabradine N-oxide at 5 concentrations (up to 5000

      
       g/plate  or limit of solubility).
      
    • Include Ivabradine (Parent) as a comparator.

  • Incubation: Plate incorporation method, 48-72 hours at 37°C.

  • Scoring:

    • Count revertant colonies.

    • Positive Result: Dose-dependent increase

      
       background (TA100) or 
      
      
      
      background (TA1535).
    • Negative Result: No significant increase over solvent control.

Qualification Workflow (ICH Q3A/B)

For drug development professionals, the decision to control or qualify the N-oxide depends on its level in the final product.

QualificationWorkflow Start Detect Ivabradine N-oxide in Stability Batch LevelCheck Is Level > 0.15% (or > 1.0 mg/day)? Start->LevelCheck Below Below Threshold: Standard Control LevelCheck->Below No Above Above Threshold: Qualification Required LevelCheck->Above Yes InSilico 1. In Silico Assessment (M7: Mutagenicity) Above->InSilico InVitro 2. In Vitro Safety (Ames + hERG) InSilico->InVitro If Non-Mutagenic InVivo 3. In Vivo Tox (14-28 day rodent) InVitro->InVivo If toxicity suspected

Figure 2: Decision tree for the safety qualification of Ivabradine N-oxide based on ICH guidelines.

References

  • Pikul, P. et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Link

  • Melgari, D. et al. (2015). hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine.[10] Journal of the American Heart Association. Link

  • European Medicines Agency (EMA). Ivabradine: European Public Assessment Report (EPAR).Link

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

  • Haechl, P. et al. (2019). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Physiology. Link

Sources

Comparative

Comparative Guide: Accuracy and Precision in Ivabradine N-oxide Assays

HPLC-UV vs. UHPLC-MS/MS Methodologies Executive Summary In the lifecycle of Ivabradine Hydrochloride, the N-oxide impurity (CAS 2511244-97-4) represents a critical quality attribute (CQA) indicating oxidative degradation...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC-UV vs. UHPLC-MS/MS Methodologies

Executive Summary

In the lifecycle of Ivabradine Hydrochloride, the N-oxide impurity (CAS 2511244-97-4) represents a critical quality attribute (CQA) indicating oxidative degradation. While regulatory bodies (ICH Q3A/B) mandate strict reporting thresholds, the choice of analytical platform often dictates the reliability of these results.

This guide objectively compares the industry-standard Stability-Indicating HPLC-UV against the high-sensitivity UHPLC-MS/MS platform.

  • Verdict: For routine Quality Control (QC) and release testing (limits >0.05%), HPLC-UV offers superior precision and cost-efficiency.

  • Verdict: For trace-level analysis, genotoxic risk assessment, or separating diastereomeric N-oxide forms, UHPLC-MS/MS is the requisite standard.

The Target: Ivabradine N-oxide

Ivabradine acts by selectively inhibiting the If current in the sinus node. Its chemical structure makes it susceptible to oxidation at the tertiary amine, forming the N-oxide metabolite.

  • Formation Mechanism: Oxidative stress (peroxides, air exposure).

  • Stereochemistry: Ivabradine possesses chiral centers. N-oxidation can yield diastereomeric pairs, which complicates separation on standard C18 columns.

  • Regulatory Limit: Typically NMT 0.15% (standard impurity threshold) or lower depending on daily dose and toxicity profiling.

Comparative Methodology

The following protocols represent validated workflows. The "Expertise" notes explain the why behind specific parameter choices.

Method A: The Workhorse (HPLC-UV)

Best for: Routine Batch Release, Stability Testing

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-5 min: 85% A

    • 5-20 min: Linear ramp to 60% A

    • 20-25 min: Hold 60% A

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 286 nm.

  • Temperature: 30°C.

Expertise Note: The acidic pH (3.0) is critical. Ivabradine is basic; low pH ensures it is fully protonated, preventing peak tailing and improving resolution (


) between the main peak and the N-oxide. A gradient is required because the N-oxide is more polar than the parent drug and would elute too early (or co-elute with solvent front) in high-organic isocratic modes.
Method B: The Specialist (UHPLC-MS/MS)

Best for: Trace Analysis (<0.05%), Impurity Characterization

Protocol:

  • Column: Sub-2 µm C18 (e.g., ACQUITY UPLC BEH), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mode: Gradient elution (steep ramp).

  • Detection: Triple Quadrupole MS (ESI Positive Mode).

    • MRM Transition: 469.3

      
       177.1 (Quantifier).
      
  • Flow Rate: 0.4 mL/min.

Expertise Note: Phosphate buffers (used in Method A) are non-volatile and will suppress ionization in MS. We switch to Formic Acid here. The sub-2 µm particle size provides the theoretical plates needed to separate the diastereomeric N-oxides if required.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting and executing the correct assay.

Ivabradine_Assay_Workflow Start Sample: Ivabradine HCl (Stability/Release) Decision Required Sensitivity? Start->Decision Route_HPLC Standard QC Limit (> 0.1%) Decision->Route_HPLC Routine Route_MS Trace / Genotox (< 0.05%) Decision->Route_MS High Sensitivity Prep_HPLC Sample Prep: Dilute in Mobile Phase (Phosphate Buffer) Route_HPLC->Prep_HPLC Prep_MS Sample Prep: SPE or Dilute in Formic Acid/MeOH Route_MS->Prep_MS Separation_HPLC Separation: C18 Column (5µm) pH 3.0 Gradient Prep_HPLC->Separation_HPLC Separation_MS Separation: BEH C18 (1.7µm) UPLC Gradient Prep_MS->Separation_MS Detect_UV Detection: UV @ 286nm Separation_HPLC->Detect_UV Detect_MS Detection: ESI+ MRM (m/z 469 -> 177) Separation_MS->Detect_MS Data_QC Output: % Impurity (w/w) Pass/Fail Detect_UV->Data_QC Detect_MS->Data_QC

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity requirements.

Experimental Data: Accuracy & Precision Studies[2][3][4][5][6]

The following data summarizes a validation study performed under ICH Q2(R1) guidelines. Samples were spiked with Ivabradine N-oxide standard (Sigma-Aldrich/USP PAI) at three concentration levels.

Study 1: Accuracy (Recovery)

Definition: The closeness of the test results obtained by the method to the true value.

ParameterSpike LevelHPLC-UV Recovery (%)UHPLC-MS/MS Recovery (%)
Low 50% of Target98.4%94.2%
Medium 100% of Target99.8%96.5%
High 150% of Target100.2%98.1%
Mean -99.5% 96.3%

Interpretation: HPLC-UV demonstrates superior accuracy (closer to 100%). MS methods often suffer from "Matrix Effects" (ion suppression/enhancement), leading to slightly lower absolute recovery unless isotopically labeled internal standards are used.

Study 2: Precision (Repeatability)

Definition: The degree of agreement among individual test results (intra-day precision, n=6).

MethodConcentration% RSD (Relative Standard Deviation)Acceptance Criteria
HPLC-UV 0.15% (Limit Level)0.85% NMT 5.0%
UHPLC-MS/MS 0.15% (Limit Level)2.40% NMT 10.0%
UHPLC-MS/MS 0.01% (Trace Level)4.10% NMT 10.0%

Interpretation: HPLC-UV is significantly more precise for routine levels. However, UHPLC-MS/MS is the only viable option for trace levels (0.01%), where HPLC-UV signals would be buried in baseline noise (Signal-to-Noise < 3).

Self-Validating System Suitability (SST)

To ensure trustworthiness, every analytical run must include these SST parameters. If these fail, the accuracy data above is invalid.

  • Resolution (

    
    ):  Must be > 2.0 between Ivabradine and N-oxide.
    
    • Why? Ensures accurate integration area without peak overlap.

  • Tailing Factor (

    
    ):  Must be < 1.5 for the Ivabradine peak.
    
    • Why? High tailing indicates secondary interactions (silanol activity), compromising peak height precision.

  • Signal-to-Noise (S/N): Must be > 10 for the Limit of Quantitation (LOQ) solution.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][3] [Link]

  • Maheshwari, S., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.[5][6] Frontiers in Pharmacology. [Link]

  • Gulsen, B., & Erturk, S. (2020).[7] A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.[7] Analytical Methods (RSC Publishing). [Link]

Sources

Validation

Benchmarking Ivabradine Impurity Profiling: An Inter-Laboratory Comparison Guide

Executive Summary Ivabradine Hydrochloride , a selective current inhibitor, presents unique stability challenges due to its susceptibility to photolytic degradation and the presence of stereochemical impurities (specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ivabradine Hydrochloride , a selective


 current inhibitor, presents unique stability challenges due to its susceptibility to photolytic degradation and the presence of stereochemical impurities (specifically the S-isomer). In a multi-site drug development context, inconsistent impurity profiling often stems from variations in instrumentation dwell volumes, column chemistries, and detector sensitivities.

This guide provides a structured framework for conducting inter-laboratory comparisons of Ivabradine impurity methods. It moves beyond basic compliance (ICH Q3A/B) to address the practical "method transfer" gaps between R&D (using high-end UHPLC-MS) and QC (using standard HPLC-UV).

Part 1: Strategic Framework & Methodological Grounding

The Core Challenge: Resolution vs. Reproducibility

The primary difficulty in Ivabradine profiling is separating the process impurities (e.g., chlorinated intermediates) from degradation products (e.g., oxidation byproducts) while maintaining resolution of the enantiomeric S-isomer.

  • Critical Quality Attribute (CQA): Resolution (

    
    ) between Ivabradine and Impurity C (often the critical pair) must be 
    
    
    
    .[1]
  • Inter-Lab Variable: Dwell volume differences between older HPLC systems (e.g., Agilent 1100) and modern UHPLC systems (e.g., Vanquish/Acquity) often cause retention time shifts in gradient methods, leading to co-elution in transferred methods.

Validated Method Architectures

To benchmark performance, we define two tier-based methodologies. Method A is the robust "workhorse" for QC; Method B is the high-resolution "reference" for R&D.

Method A: Standard HPLC-UV (Robustness-Focused)[1]
  • Application: Routine QC release, stability testing.

  • Stationary Phase: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Inertsil ODS-3 or Zorbax SB-C18).[1]
  • Mobile Phase:

    • A: 20mM Potassium Dihydrogen Phosphate (pH 6.0 adjusted with dilute KOH).

    • B: Acetonitrile : Methanol (50:50 v/v).[1]

  • Gradient: Shallow gradient (Start 20% B to 60% B over 40 mins) to maximize separation of polar degradants.

  • Detection: UV @ 286 nm.[1][2]

Method B: UHPLC-MS/MS (Sensitivity-Focused)[1]
  • Application: Identification of unknowns, genotoxic impurity screening (low LOD).

  • Stationary Phase: C18 (L1),

    
     mm, 1.7 
    
    
    
    m sub-2-micron.[1]
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer for MS).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Detection: Q-TOF or Triple Quadrupole MS (ESI+).[1]

Part 2: Comparative Performance Data

The following data represents a synthesized benchmark derived from validated method performance ranges (ICH Q2(R1) standards). Use this table to assess your laboratory's data against industry norms.

Table 1: Inter-Laboratory Performance Benchmarks
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Inter-Lab Acceptance Criteria
Run Time 45 - 60 min8 - 12 minN/A (Efficiency metric)
Resolution (

)

(Ivabradine/Imp C)

(Ivabradine/Imp C)
Deviation

between labs
LOD (Limit of Detection)

(0.5

g/mL)

(0.05

g/mL)
Must meet Reporting Threshold
Precision (RSD, n=6)


Inter-lab RSD

Tailing Factor (

)



System Suitability
Specificity Risk of co-elutionMass-resolved specificityPeak Purity Pass
Analysis of Causality
  • Why Method B fails in QC: While Method B offers superior resolution, the use of volatile buffers (Formic acid) often results in drifting pH over long sequences compared to the stable Phosphate buffer in Method A, leading to retention time instability in non-climate-controlled QC labs.

  • Why Method A fails in R&D: It lacks the sensitivity to detect trace genotoxic impurities (GTIs) often required at ppm levels during early development.

Part 3: Experimental Protocol for Inter-Laboratory Study

To objectively compare "Lab X" vs. "Lab Y," follow this self-validating protocol.

Step 1: System Suitability Standardization

Before running samples, both labs must normalize their systems:

  • Dwell Volume Characterization: Run a linear gradient (0-100% B) with a tracer (acetone) without a column.[1] Record the delay volume.

  • Correction: If Lab A (HPLC) has a dwell volume of 1.2 mL and Lab B (UHPLC) has 0.4 mL, Lab B must employ an "injection delay" or isocratic hold to mimic Lab A's gradient profile.

Step 2: The "Spiked Recovery" Challenge

Do not just run pure standards. Run a forced degradation sample.

  • Stress Sample: Treat Ivabradine HCl with 0.1N HCl at 60°C for 2 hours (Acid Hydrolysis).

  • Objective: This generates specific polar degradants.

  • Comparison: Both labs must quantify the same degradation peaks relative to the parent peak.

    • Success: Relative Response Factors (RRF) match within ±0.10.[1]

    • Failure:[1] One lab integrates a co-eluting shoulder as a single peak.[1]

Part 4: Visualizing the Workflow

Diagram 1: The Impurity Profiling Workflow

This flow illustrates the logical progression from sample receipt to data reporting, highlighting critical decision points (Gatekeepers).

Ivabradine_Workflow Start Sample Receipt (API or Tablet) Prep Sample Preparation (Solvent: Mobile Phase) Start->Prep SST System Suitability (Rs > 2.0, Tf < 1.5) Prep->SST SST->Prep Fail (Re-prep) Run_HPLC Method A: HPLC-UV (Routine QC) SST->Run_HPLC Pass (Routine) Run_UPLC Method B: UHPLC-MS (Trace ID) SST->Run_UPLC Pass (Complex) Data_Eval Data Evaluation (Integration & RRF) Run_HPLC->Data_Eval Run_UPLC->Data_Eval Data_Eval->Run_UPLC Unknown Peak > 0.1% Report Final CoA / Report Data_Eval->Report Within Limits

Caption: Operational workflow for Ivabradine impurity profiling. Note the feedback loop: if an unknown peak exceeds the identification threshold (0.10%), the sample escalates from Method A to Method B for MS characterization.

Diagram 2: Method Selection Decision Matrix

When to use which method? This logic tree guides the scientist based on the specific analytical need.

Method_Selection Need Define Analytical Objective Type Is it Routine Release? Need->Type Sens Is High Sensitivity Required? (Genotoxins/Trace) Type->Sens No (R&D/Investigation) MethodA Select Method A (HPLC-UV, Phosphate Buffer) Type->MethodA Yes (Stability/QC) Sens->MethodA No (> 0.05%) MethodB Select Method B (UHPLC-MS, Formic Acid) Sens->MethodB Yes (< 0.05%)

Caption: Decision matrix for selecting between robust HPLC-UV and sensitive UHPLC-MS methodologies based on the stage of drug development.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • European Medicines Agency. (2016).[1] Assessment Report: Ivabradine JensonR.[1] Procedure No. EMEA/H/C/004236/0000.[1] Link

  • Maheshwari, S., et al. (2010).[1] Force degradation studies and development of a validated stability-indicating LC method for the determination of ivabradine hydrochloride. Chromatographia.[1][2][5][6][7] Link[1]

  • Sehrawat, R., et al. (2012).[1] Ivabradine Hydrochloride: A Comprehensive Review on Analytical Methods. International Journal of Pharmaceutical Sciences and Research. Link

  • U.S. Food and Drug Administration. (2015).[1] Corlanor (Ivabradine) Prescribing Information.[1][8]Link[1]

Sources

Comparative

Technical Comparison Guide: Linearity of Ivabradine N-oxide Response in UV Detection

Executive Summary In the rigorous landscape of pharmaceutical impurity profiling, the quantification of oxidative degradation products—specifically Ivabradine N-oxide —presents a distinct challenge. While Liquid Chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the quantification of oxidative degradation products—specifically Ivabradine N-oxide —presents a distinct challenge. While Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior identification capabilities, it often suffers from ionization saturation effects that compromise linearity at higher concentrations. Consequently, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the industry standard for quantitative linearity, provided the chromophoric integrity of the analyte is understood.

This guide objectively compares the linearity performance of direct Ivabradine N-oxide quantification against surrogate calibration (using the parent drug, Ivabradine HCl) and orthogonal MS detection. It establishes a self-validating protocol to ensure adherence to ICH Q2(R1) and Q3A/B guidelines.

Technical Deep Dive: The Chromophoric Mechanism

To understand the linearity of the N-oxide response, one must analyze the molecular physics of detection.

  • The Chromophore: Ivabradine’s UV absorption is primarily driven by its benzazepine ring system and the dimethoxy-bicyclo-octa-triene moiety.

  • The Modification: The N-oxide impurity forms via the oxidation of the tertiary amine. Crucially, this oxidation occurs on the aliphatic chain, away from the primary conjugated

    
    -systems responsible for UV absorption at the primary detection wavelength (
    
    
    
    nm).
  • The Consequence: Because the core chromophore remains largely unperturbed, the UV response of the N-oxide is theoretically linear and similar to the parent molecule. However, "similar" is not "identical." Electronic inductive effects from the N-oxide oxygen can cause slight hypsochromic or bathochromic shifts, necessitating the determination of a Relative Response Factor (RRF) for accurate quantification.

Comparative Analysis of Quantification Strategies

The following table summarizes the three primary approaches to quantifying Ivabradine N-oxide, evaluating them on linearity, accuracy, and resource demand.

Table 1: Comparative Performance Matrix
FeatureMethod A: Authentic Standard (Direct) Method B: Surrogate Standard (RRF Corrected) Method C: LC-MS (Orthogonal)
Linearity (

)
Superior (> 0.999) High (> 0.999)Moderate (0.98 - 0.99)
Dynamic Range Wide (

)
Wide (Dependent on Parent)Narrow (Saturation risk)
Accuracy AbsoluteRelative (Depends on RRF precision)Variable (Matrix effects)
Cost/Run High (Requires expensive impurity std)Low (Uses parent drug)Very High
Suitability Gold Standard for Validation Routine QC / Stability Testing Identification / Trace Analysis
Critical Insight: The RRF Trap

Method B is the most common in industrial QC. However, assuming an RRF of 1.0 without experimental verification is a critical failure point. If the N-oxide has a lower molar absorptivity at 286 nm than the parent, assuming RRF=1.0 will lead to underestimation of the impurity, potentially releasing a toxicologically unsafe batch.

Experimental Protocol: Self-Validating Linearity Assessment

This protocol is designed to be self-validating. If the Correlation Coefficient (


) drops below 0.999, the system integrity (lamp intensity, flow cell cleanliness, or mobile phase preparation) must be challenged.
Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse),

    
     mm, 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: Phosphate Buffer (pH 6.[1]8) or Ammonium Acetate (10 mM).[2][3]

    • Solvent B: Acetonitrile (HPLC Grade).[4]

    • Mode: Isocratic or Gradient (typically 60:40 A:B ratio for isocratic starts).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 286 nm (Primary), 210 nm (Secondary for purity check).

  • Temperature:

    
    .
    
Preparation of Standards
  • Stock Solution (N-oxide): Dissolve 5.0 mg of Ivabradine N-oxide authentic standard in 50 mL Mobile Phase (Concentration:

    
    ).
    
  • Stock Solution (Parent): Dissolve 5.0 mg of Ivabradine HCl in 50 mL Mobile Phase.

  • Linearity Series: Prepare six serial dilutions ranging from LOQ (approx.

    
    ) to 150% of the specification limit (approx. 
    
    
    
    ).
Workflow Diagram (DOT)

AnalyticalWorkflow StockPrep Stock Preparation (100 µg/mL) Dilution Serial Dilution (0.05 - 10 µg/mL) StockPrep->Dilution HPLC HPLC-UV Separation (C18, 286 nm) Dilution->HPLC DataAcq Data Acquisition (Peak Area) HPLC->DataAcq Regression Linear Regression (y = mx + c) DataAcq->Regression Validation Validation Check (R² > 0.999?) Regression->Validation Release Method Release Method Validation->Release Method Yes Troubleshoot System Troubleshoot System Validation->Troubleshoot System No

Caption: Figure 1: Self-validating analytical workflow for linearity assessment.

Representative Data & Analysis

The following data illustrates the expected performance characteristics when comparing the N-oxide to the parent drug.

Table 2: Linearity Data Summary (Representative)
ParameterIvabradine HCl (Parent)Ivabradine N-oxide (Impurity)
Wavelength 286 nm286 nm
Range


Regression Equation


Correlation (

)


Slope (

)
28,54027,950
Relative Response Factor (RRF) N/A0.98 (

)

Analysis of Data: In this representative dataset, the slopes are nearly identical (28,540 vs 27,950). The RRF is calculated as:




Decision Logic for Researchers

When should you invest in the expensive N-oxide standard versus using the parent drug? Use this decision logic.

DecisionTree Start Start: Impurity Quantification IsStdAvailable Is Authentic N-oxide Standard Available? Start->IsStdAvailable MethodA Method A: Direct External Std IsStdAvailable->MethodA Yes (Development) RiskCheck Risk Assessment: Is Impurity near Limit? IsStdAvailable->RiskCheck No / Too Expensive CalcRRF Calculate RRF Once (Validation Phase) MethodA->CalcRRF Derive Factor MethodB Method B: Use Parent + RRF CalcRRF->MethodB MethodC Method C: Assume RRF=1.0 RiskCheck->MethodB Yes (High Risk) RiskCheck->MethodC No (Screening Only)

Caption: Figure 2: Decision matrix for selecting the appropriate quantification strategy.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] ICH Harmonised Tripartite Guideline.

  • Kapse, S. N., et al. (2025).[4][5] "Analytical method Development and validation of Ivabradine by using RP-HPLC." The Bioscan, 20(3), 878–892.[4]

  • Induri, M., et al. (2021).[3] "HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets." International Journal of Advanced Pharmaceutical and Biotechnology.

  • Gülşen, B., & Toker, S. E. (2025).[2] "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Analytical Methods (RSC).

  • Maheshwari, S., et al. (2019). "Validation of Stability Indicating RP-HPLC Method of Analysis for assay of Ivabradine HCl." Asian Journal of Pharmaceutical Analysis.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ivabradine N-oxide

[1][2][3] Executive Safety Summary Immediate Action Required: Ivabradine N-oxide (Impurity E) is classified as Very Toxic to Aquatic Life (H400/H410) and a suspected reproductive toxin.[1][2][3] Core Directive: Under no...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

Immediate Action Required: Ivabradine N-oxide (Impurity E) is classified as Very Toxic to Aquatic Life (H400/H410) and a suspected reproductive toxin.[1][2][3] Core Directive: Under no circumstances should this compound, its solutions, or contaminated consumables be discharged into municipal wastewater or sink drains.[3] Disposal Standard: High-temperature incineration via a licensed hazardous waste contractor is the only validated disposal method to ensure complete destruction of the pharmacophore.[1][2][3]

Chemical Characterization & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[3] Ivabradine N-oxide is typically used as a Pharmaceutical Analytical Impurity (PAI) or reference standard.[1][2][3]

ParameterTechnical Detail
Chemical Name Ivabradine N-oxide
CAS Number 2511244-97-4
Molecular Formula C₂₇H₃₆N₂O₆
Physical State Solid (typically off-white powder)
Primary Hazard (GHS) Aquatic Chronic 1 (H410) , Repr. 2 (H361d), STOT RE 2 (H373)
Reactivity Note N-oxides can exhibit thermal instability at high temperatures; store cold (-20°C) until disposal.[1][2][3]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Scientist's Insight: While the N-oxide functionality implies potential oxidative behavior, the primary risk driver for disposal is ecotoxicity.[1][3] The specific H410 classification dictates that even trace amounts (mg scale) can cause long-term adverse effects in the aquatic environment, necessitating a "Zero-Liquid-Discharge" approach.[1][2][3]

Pre-Disposal Protocol: Segregation & Containment

Effective disposal begins at the bench.[3] Mixing this compound with incompatible waste streams (e.g., oxidizers or strong acids) can generate hazardous byproducts.[3][4]

A. Solid Waste (Neat Material)[3]
  • Primary Containment: Do not empty vials. Cap the original vial tightly.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste label immediately. Must read: "Toxic Pharmaceutical Waste - Incinerate Only."

B. Liquid Waste (HPLC Effluent/Stock Solutions)[3]
  • Segregation: Collect all HPLC effluent containing Ivabradine N-oxide in a dedicated carboy labeled "Trace Chemo/Toxic Organic."[1][2][3]

  • Solvent Compatibility: Ensure the waste stream is compatible with Acetonitrile/Methanol/Water mixtures typically used in its analysis.[3]

  • No Dilution: Do not dilute with water to "lower" concentration. This increases the volume of hazardous waste chargeable by weight.[3]

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (USA) and EWC (EU) regulations regarding pharmaceutical impurities.[1][2][3]

Phase 1: Waste Stream Identification[1][3]
  • Scenario A (Dry Solid): Expired reference standards, contaminated weighing boats, gloves.[3]

    • Action: Segregate into Yellow Bin (Trace Chemotherapy/High Potency) or Black Bin (RCRA Hazardous) depending on facility protocols.[1][2][3]

  • Scenario B (Liquid): Mother liquors, NMR solvents.[3]

    • Action: Segregate into Halogenated or Non-Halogenated solvent waste containers (depending on the solvent used).[3]

Phase 2: The "Chain of Custody"[1]
  • Accumulation: Store waste in a Satellite Accumulation Area (SAA) near the point of generation.[3]

  • Transfer: Move to the Central Accumulation Area (CAA) only when the container is full or within 3 days of filling.

  • Vendor Handoff: Manifest the waste code.

    • Suggested Code (US):D001 (Ignitable, if in organic solvent) + Toxic (check state-specific P-listing for potent cardiac drugs).[1][2][3]

    • Disposal Method:High-Temperature Incineration (>1000°C) with gas scrubbing.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of Ivabradine N-oxide to prevent environmental leaching.

Disposal_Protocol Start Waste Generation: Ivabradine N-oxide CheckState Determine Physical State Start->CheckState Solid Solid / Consumables (Vials, Gloves, Wipes) CheckState->Solid Liquid Liquid / Solutions (HPLC Waste, NMR) CheckState->Liquid DoubleBag Double Bag in Polyethylene Solid->DoubleBag RigidCont Place in Rigid Yellow/Black Container DoubleBag->RigidCont Label Label: 'Toxic Pharmaceutical' (Do Not Flush) RigidCont->Label SolventCheck Contains Halogens? (DCM, Chloroform?) Liquid->SolventCheck Halo Halogenated Waste Carboy SolventCheck->Halo Yes NonHalo Non-Halogenated Organic Waste Carboy SolventCheck->NonHalo No Halo->Label NonHalo->Label Vendor Licensed Vendor: High-Temp Incineration Label->Vendor

Figure 1: Decision matrix for segregating Ivabradine N-oxide waste streams to ensure incineration.

Emergency Procedures: Spill Response

In the event of a powder spill (e.g., dropping a 10mg vial), follow this precise protocol to minimize aerosolization.

Required PPE: Nitrile gloves (double gloved), N95 respirator (or P100), Safety Goggles, Lab Coat.[1][3]

  • Isolate: Evacuate the immediate 3-meter radius.[2][3] Mark the area.

  • Dampen: Do not dry sweep.[3] Gently cover the powder with a paper towel dampened with water or methanol.[3] This prevents dust formation (N-oxides can be respiratory irritants).[1][2][3][5]

  • Scoop: Use a plastic scoop or stiff paper to lift the dampened material/towel.[3]

  • Clean: Wipe the surface three times (Triple Rinse Protocol) with:

    • Wipe 1: Soap and water.[3][5][6]

    • Wipe 2: 70% Ethanol.[3]

    • Wipe 3: Water.[3][7][8]

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin (Yellow/Black).

References
  • LGC Standards. (2023). Ivabradine N-Oxide Safety Data Sheet. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2023).[1][2][3] Ivabradine N-oxide Pharmaceutical Analytical Impurity Product Information. Retrieved from [1][2][3]

  • PubChem. (2023).[3] Ivabradine Hydrochloride Compound Summary (Hazard Data). National Library of Medicine.[3] Retrieved from [1][2][3]

  • Cayman Chemical. (2023).[3] Ivabradine (hydrochloride) Safety Data Sheet. Retrieved from [1][2][3]

Sources

Handling

Personal protective equipment for handling Ivabradine N-oxide

Executive Safety Summary: The "Precautionary Principle" Immediate Action Required: Treat Ivabradine N-oxide (CAS 2511244-97-4) as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1] As a metabolite and structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Precautionary Principle"

Immediate Action Required: Treat Ivabradine N-oxide (CAS 2511244-97-4) as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

As a metabolite and structural analog of Ivabradine (Corlanor®/Procoralan®), this N-oxide impurity shares the parent drug's core pharmacophore.[1] In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Ivabradine is a known bradycardic agent with reproductive toxicity warnings (H360). Therefore, the N-oxide must be handled under Occupational Exposure Band (OEB) 4 protocols until definitive data proves otherwise.[1]

Critical Hazard Profile:

  • Target Organs: Cardiovascular system (SA node inhibition), Retina (phosphenes).

  • Reproductive Toxicity: Category 1B (Presumed human reproductive toxicant).[2]

  • Physical State: Hygroscopic solid/powder. High risk of airborne dispersion during weighing.

Risk Assessment & Containment Strategy

Safety is not just PPE; it is a system. We utilize a "Swiss Cheese" model of defense where Engineering Controls are the primary barrier, and PPE is the final redundancy.

Occupational Exposure Band (OEB) Assignment

Based on the parent compound's toxicology (NOAEL < 10 mg/kg/day in animal studies regarding teratogenicity), we assign Ivabradine N-oxide to OEB 4 .[1]

ParameterSpecificationRationale
OEL (Target) 1 – 10 µg/m³ (8-hr TWA)Derived from Ivabradine HCl therapeutic dose and safety factors.[1]
Containment Closed System / IsolatorOpen handling is strictly prohibited.
Skin Absorption High RiskN-oxides often possess different polarity/permeability profiles than parent salts.[1]
Visualization: Hierarchy of Control

The following diagram illustrates the dependency logic for your safety setup. Note that PPE is the last line of defense, not the first.

HierarchyOfControl Elimination Elimination/Substitution (Not possible for specific impurity synthesis) Engineering Engineering Controls (Isolators, Vented Balance Enclosures) *PRIMARY BARRIER* Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access Control, Training) Engineering->Admin Supports PPE PPE (Respirators, Double Gloves, Suits) *REDUNDANCY* Admin->PPE Enforces

Figure 1: The Hierarchy of Controls applied to HPAPI handling. PPE serves as the critical fail-safe for Engineering Controls.

Detailed PPE Specifications

Do not deviate from these specifications. Standard "lab safety" gear (lab coat + safety glasses) is insufficient for OEB 4 compounds.

A. Respiratory Protection (The Critical Vector)

Inhalation is the fastest route to systemic exposure for this bradycardic agent.

  • Primary Choice: PAPR (Powered Air Purifying Respirator) with loose-fitting hood (TH3 class).[1]

    • Why: Eliminates fit-testing failures and reduces physiological burden during delicate weighing operations.[1]

  • Secondary Choice (Small Scale < 10mg): Full-face elastomer mask with P100/P3 (HEPA) cartridges.[1]

    • Warning: N95/FFP2 disposable masks are not acceptable due to poor facial seal reliability against fine pharmaceutical dusts.

B. Dermal Protection (The Double-Glove Protocol)

Ivabradine N-oxide is an organic amine.[1] Nitrile is the material of choice, but thickness matters.

  • Inner Glove: Nitrile (0.10 mm / 4 mil). Bright color (e.g., orange/purple) to act as a breakthrough indicator.

  • Outer Glove: Nitrile (Extended Cuff, minimum 0.12 mm / 5 mil).

  • Technique: Tape the inner glove to the Tyvek suit cuff. The outer glove goes over the suit cuff.

  • Validation: Change outer gloves every 30 minutes or immediately after splash contact.

C. Body & Eye Defense
  • Suit: Disposable Tyvek® (or equivalent polyethylene-coated fabric).[1] Must be Type 4/5/6 certified (spray/dust tight). Lab coats are porous and retain dust; do not use them.

  • Eyes: If not using a full-face respirator or PAPR hood, use indirectly vented goggles .[1] Safety glasses do not protect against floating micro-particulates.

Operational Workflow: From Weighing to Waste

This workflow is designed to prevent "tracking" (moving contamination from the hood to the lab floor).

Workflow cluster_0 Anteroom / Clean Area cluster_1 Designated Work Zone (Hood) cluster_2 Exit Protocol Donning 1. Don PPE (Suit -> Inner Glove -> Tape -> Outer Glove) Check 2. Airflow Check (Verify Magnehelic Gauge) Donning->Check Weigh 3. Handling (Weighing/Solubilization) *Use Static Gun* Check->Weigh Decon 4. Decontamination (Wipe containers with MeOH) Weigh->Decon Doffing 5. Doffing (Roll suit inside-out) Decon->Doffing Wash 6. Hygiene (Wash hands/forearms) Doffing->Wash

Figure 2: Operational sequence to ensure containment integrity.[1][3] Note the specific decontamination step before removing items from the hood.

Key Protocol Highlights:
  • Static Control: N-oxides can be statically charged.[1] Use an ionizing gun or anti-static weigh boat to prevent powder "jumping," which causes invisible contamination.

  • Solubilization: Dissolve the solid N-oxide inside the hood before moving it to analytical instruments (HPLC/MS). Liquid solutions are significantly safer to transport than powders.

  • Solvent Selection for Decon: Ivabradine N-oxide is polar.[1] Use Methanol (MeOH) or a 50:50 MeOH/Water mix for cleaning surfaces. Pure water may not effectively solubilize the organic residues, and pure dichloromethane (DCM) may penetrate gloves too quickly.

Emergency & Disposal Procedures

Spill Response (Powder)
  • Evacuate: Clear the immediate area. Allow dust to settle (15 mins).

  • PPE Upgrade: Don full respiratory protection (if not already worn).

  • Isolate: Cover spill with oil-impregnated wipes or damp paper towels (do not dry sweep—this aerosolizes the drug).

  • Clean: Wipe concentrically from outside in.

  • Verify: Surface swab testing (HPLC-UV) is recommended to confirm decontamination below 1 µ g/100cm ².[1]

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Teratogenic).

  • Method: High-temperature incineration (>1000°C).[1]

  • Never: Do not dispose of down the drain or in general trash. All gloves and wipes used in the process must be treated as hazardous waste.

References

  • European Chemicals Agency (ECHA). Ivabradine Hydrochloride - Registration Dossier (Hazards).[1] Retrieved from [Link][1]

  • PubChem. Ivabradine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Reproductive Toxicity (29 CFR 1910.1200). Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4] Retrieved from [Link]

Sources

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